2-Chloro-3-fluoro-6-methylbenzaldehyde
Description
Strategic Significance of Halogenated Benzaldehydes as Synthons
Role of Fluorine and Chlorine Substituents in Reactivity Modulation
The presence of both fluorine and chlorine on the benzaldehyde (B42025) ring profoundly modulates the molecule's electronic properties and reactivity. Halogens exert influence through two primary electronic effects: the inductive effect (-I) and the resonance effect (+R). Both fluorine and chlorine are highly electronegative, withdrawing electron density from the aromatic ring through the sigma bond network (a strong -I effect).
Fluorine is the most electronegative element, and its inductive effect is exceptionally strong. stackexchange.com However, its small size allows for some overlap between its p-orbitals and the ring's pi-system, leading to a modest resonance effect. Chlorine is less electronegative but has larger, more diffuse p-orbitals that overlap less effectively with the carbon p-orbitals of the ring, resulting in a weaker resonance effect compared to its inductive pull. The great reactivity of fluorine also stems from the relatively low dissociation energy of the F-F bond and its ability to form strong, stable bonds with other elements. britannica.com
In a molecule like 2-Chloro-3-fluoro-6-methylbenzaldehyde, these effects are additive and position-dependent. The strong inductive withdrawal by both halogens makes the aromatic ring electron-deficient and deactivates it towards traditional electrophilic aromatic substitution (SEAr) reactions. acs.org Conversely, this electron withdrawal enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. The very reactivity of elemental fluorine contributes to the formation of very strong and often unreactive C-F bonds in its compounds. stackexchange.com
| Property | Fluorine (F) | Chlorine (Cl) |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 |
| Inductive Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Resonance Effect | Weakly electron-donating | Weakly electron-donating |
| Dominant Effect on Aromatic Ring | Inductive withdrawal | Inductive withdrawal |
| Carbon-Halogen Bond Strength (in Benzene) | ~544 kJ/mol | ~406 kJ/mol |
The Benzaldehyde Moiety as a Versatile Functional Group in Synthetic Strategies
The benzaldehyde functional group (-CHO) is a cornerstone of synthetic organic chemistry due to its vast transformational flexibility. chegg.com It serves as a gateway to numerous other functional groups, allowing chemists to elaborate the molecular structure in a planned sequence. The aldehyde group can be readily transformed under various conditions, making aldehyde-functionalized compounds highly valuable as intermediates. researchgate.netresearchgate.net
Key transformations of the benzaldehyde group include:
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, a crucial functional group for forming amides, esters, and other derivatives.
Reduction: It can be selectively reduced to a primary alcohol (benzyl alcohol), which can then participate in ether or ester formation, or be used in substitution reactions.
Nucleophilic Addition: The electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles, including Grignard reagents (R-MgX) and organolithium compounds (R-Li), to form secondary alcohols. This is a fundamental carbon-carbon bond-forming reaction.
Condensation Reactions: The aldehyde participates in classic name reactions like the Wittig reaction (to form alkenes), aldol (B89426) condensation, and Knoevenagel condensation, which are powerful tools for building molecular complexity.
Reductive Amination: It can react with amines to form an imine, which is then reduced in situ to yield a secondary or tertiary amine, a common structural motif in pharmaceuticals. sigmaaldrich.com
Importance of Regiospecific Functionalization in Aromatic Systems
The development of methods for the direct functionalization of C-H bonds has revolutionized synthetic chemistry by offering more atom-economical ways to modify arenes without pre-functionalization. nih.gov However, controlling the regioselectivity of these reactions, especially in the presence of multiple directing groups, remains a significant area of research. nih.gov The synthesis of a molecule like this compound, with its defined substitution pattern, relies on synthetic strategies that can install each group in the correct position, avoiding the formation of unwanted isomers. This precise control is essential for creating complex and valuable materials. sciencedaily.com
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClFO |
|---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
2-chloro-3-fluoro-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-7(10)8(9)6(5)4-11/h2-4H,1H3 |
InChI Key |
KJDGHLCNQQGOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Cl)C=O |
Origin of Product |
United States |
Evolution of Research Interest in Multi Substituted Benzene Derivatives
Historical Trajectories in Aromatic Synthesis Methodologies
The history of aromatic synthesis began in the 19th century with the isolation of benzene and initial attempts to understand its structure and reactivity. schoolwires.net Early synthetic methods, such as electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation and acylation, discovered in 1877), were groundbreaking for their ability to form carbon-carbon bonds with aromatic rings. youtube.com However, these classical methods often suffered from limitations, including a lack of regioselectivity (producing mixtures of ortho, meta, and para isomers) and harsh reaction conditions. acs.org
The 20th century saw the development of more controlled approaches. The use of directing groups and protecting groups became standard practice to guide reactions to specific sites. wikipedia.org The advent of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) in the latter half of the century marked a paradigm shift, allowing for the precise and efficient formation of C-C bonds from pre-functionalized aromatic halides or triflates. organic-chemistry.org More recently, the field has moved towards C-H activation and functionalization, which aims to directly convert the C-H bonds of simple arenes into new bonds, offering a more efficient and sustainable route to complex molecules. rsc.org These modern methods provide unprecedented control over the synthesis of highly substituted and asymmetric benzene derivatives. innovations-report.comsciencedaily.com
Drivers for Development of Novel Synthetic Approaches for Complex Arenes
The drive to create novel and efficient synthetic methods for complex arenes is primarily fueled by the immense value of these compounds in applied sciences. openaccessjournals.com
Pharmaceuticals and Agrochemicals: Many of the most effective drugs and crop protection agents are based on polysubstituted aromatic cores. The specific three-dimensional arrangement of functional groups is often critical for binding to a biological target (like an enzyme or receptor). The ability to synthesize a wide variety of analogs with different substitution patterns is essential for drug discovery and optimization. organic-chemistry.org
Materials Science: Multi-substituted benzenes are foundational to the development of advanced materials, including organic light-emitting diodes (OLEDs), polymers, and liquid crystals. The electronic properties of these materials, which determine their function, are directly controlled by the nature and position of substituents on the aromatic ring. innovations-report.comsciencedaily.com
Synthetic Efficiency and Sustainability: There is a constant push towards developing synthetic routes that are more efficient, generate less waste, and use milder conditions (a concept known as "green chemistry"). This has spurred innovation in areas like photoredox catalysis and C-H functionalization, which can streamline the synthesis of complex molecules by reducing the number of steps required. nih.govacs.org
The challenge of synthesizing any one of the vast number of possible multi-substituted benzene derivatives in a predictable and controlled manner continues to motivate chemists to devise new strategies and reactions. innovations-report.com
Scope of Current Research and Identified Knowledge Gaps for 2-Chloro-3-fluoro-6-methylbenzaldehyde
A thorough investigation of scientific literature and chemical databases reveals a significant dearth of specific research focused on this compound. While general principles of organic synthesis and reactivity of substituted benzaldehydes can provide a theoretical framework, the specific nuances of this polysubstituted system remain largely uninvestigated. This section outlines the key knowledge gaps and areas ripe for future research.
Unexplored Synthetic Pathways and Challenges
Currently, there are no published, optimized synthetic routes specifically for this compound. While one can theorize potential pathways based on known transformations, the efficiency and selectivity of these routes are unknown.
Potential, yet unexplored, synthetic strategies could include:
Multi-step Synthesis from Substituted Toluenes: A plausible, though unverified, route could commence with a suitably substituted toluene (B28343) derivative, such as 2-chloro-3-fluorotoluene (B47102). Subsequent selective formylation at the 6-position would be a critical and challenging step due to the existing substitution pattern. Methods like the Vilsmeier-Haack or Duff reaction would need to be investigated for their feasibility and regioselectivity.
Ortho-Lithiation Strategies: Directed ortho-lithiation of a precursor like 1-chloro-2-fluoro-4-methylbenzene, followed by quenching with a formylating agent (e.g., N,N-dimethylformamide), could be a viable approach. However, the directing ability of the substituents and the potential for competing side reactions, such as halogen-metal exchange, would need to be carefully evaluated. A patent for the synthesis of other ortho-substituted benzaldehydes suggests that reacting a halobenzene with an organic lithium compound at low temperatures, followed by reaction with a formyl equivalent, can be a successful strategy. google.com
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Stille couplings, could potentially be employed. For instance, coupling a boronic acid or organostannane derivative of a 2,3,6-trisubstituted benzene ring with a suitable formyl-containing coupling partner is a theoretical possibility. A two-step, one-pot reduction/cross-coupling procedure has been reported for the synthesis of other functionalized benzaldehydes, which could be adapted. researchgate.netpw.live
Key Synthetic Challenges:
Regioselectivity: Introducing the aldehyde group at the desired C6 position with high selectivity in the presence of multiple substituents is a primary challenge.
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of reagents to the formylation site, potentially leading to low yields or requiring harsh reaction conditions.
Competing Reactivity: The presence of two different halogen atoms (chloro and fluoro) introduces the possibility of competitive side reactions, particularly in organometallic-mediated transformations.
Undiscovered Reactivity Profiles and Selectivity Issues
The reactivity of this compound is entirely speculative at this point, as no experimental studies have been published. The combination of electronic and steric factors is expected to impart a unique reactivity profile.
Areas for Future Reactivity Studies:
Nucleophilic Addition to the Aldehyde: The electrophilicity of the aldehyde carbon is influenced by the opposing effects of the electron-withdrawing halogens and the ortho-methyl group. Studies on its reactivity towards various nucleophiles (e.g., Grignard reagents, organolithiums, enamines) would be crucial to understand its synthetic utility. The stability of hemiaminals formed in reactions with amines could also be an interesting area of study, as seen with other benzaldehydes. mdpi.com
Oxidation and Reduction: Standard oxidation to the corresponding carboxylic acid and reduction to the benzyl (B1604629) alcohol are expected to be feasible, but the specific conditions required and the potential for side reactions are unknown.
Condensation Reactions: Its participation in classic condensation reactions like the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions needs to be explored. The steric hindrance from the ortho-methyl group could significantly impact reaction rates and equilibria. For example, 4-methylbenzaldehyde, a less substituted analogue, readily undergoes the Cannizzaro reaction but not the haloform reaction. stackexchange.com
Directed Metalation: The potential for the aldehyde or halogen substituents to direct further functionalization of the aromatic ring via metalation is an open question.
Anticipated Selectivity Issues:
Chemoselectivity: In reactions involving multiple functional groups, the relative reactivity of the aldehyde versus the C-Cl and C-F bonds would need to be determined.
Stereoselectivity: For additions to the carbonyl group that generate a new stereocenter, the influence of the existing chiral environment (due to restricted rotation around the aryl-CHO bond) on the stereochemical outcome is an uninvestigated aspect.
Emerging Applications in Non-Biological Fields and Material Science
Given the lack of dedicated research, there are no established applications for this compound. However, based on the functionalities present in the molecule, one can hypothesize potential areas of application where its unique properties might be advantageous.
Hypothetical Areas of Application:
Liquid Crystals: Polysubstituted aromatic compounds are often core components of liquid crystal materials. A patent on ortho-substituted benzaldehydes describes their use in the preparation of liquid-crystal materials. google.com The specific substitution pattern of this molecule could influence properties like mesophase behavior and dielectric anisotropy.
Polymer Chemistry: The aldehyde functionality allows for its incorporation into polymers via condensation polymerization or as a reactive site for post-polymerization modification. The halogen atoms could enhance properties like flame retardancy or thermal stability.
Materials for Organic Electronics: Halogenated aromatic compounds are explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties conferred by the chloro and fluoro substituents could make this compound or its derivatives interesting candidates for such applications. For instance, 2,4,6-trisubstituted 1,3,5-triazines, which can be synthesized from substituted benzaldehydes, have applications as OLEDs. rsc.org
Precursor for Novel Ligands: The aldehyde can be readily converted into other functional groups (e.g., imines, oximes, hydrazones) that can act as ligands for metal catalysts. The specific steric and electronic environment provided by the substituents could lead to catalysts with novel selectivity.
The significant knowledge gaps surrounding this compound highlight it as a molecule of untapped potential. Future research into its synthesis, reactivity, and properties is essential to unlock its possible contributions to organic chemistry and material science.
Strategic Retrosynthetic Analysis for Complex Benzene Derivatives
Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules by breaking them down into simpler, commercially available starting materials. This process involves a series of hypothetical "disconnections" of chemical bonds.
Disconnection Approaches for Multi-Substituted Aromatic Rings
The target molecule, this compound, possesses four substituents on the benzene ring. The directing effects of these groups are paramount in planning a synthetic strategy. The methyl group is an ortho, para-director and activating, while the chloro and fluoro groups are ortho, para-directors but deactivating. The aldehyde group is a meta-director and deactivating.
A primary disconnection can be made at the formyl group, as aldehydes can be introduced through various formylation reactions. This leads to the precursor 1-chloro-2-fluoro-5-methylbenzene. Further disconnections on this trisubstituted benzene would consider the directing effects of the remaining substituents. For instance, the chloro and fluoro groups direct incoming electrophiles to positions ortho and para to themselves.
Another retrosynthetic approach could involve the late-stage introduction of one of the halogen atoms. For example, disconnecting the C-F bond could lead to a diazonium salt precursor, which can be converted to the fluoride (B91410) via the Balz-Schiemann reaction. This strategy is particularly useful for introducing fluorine into an aromatic ring.
Analysis of Functional Group Interconversions (FGIs) and Protecting Group Strategies
Functional Group Interconversions (FGIs) are crucial for manipulating the reactivity and directing effects of substituents during a synthesis. For example, a methyl group can be oxidized to a carboxylic acid, which can then be reduced to an aldehyde. This FGI allows for the introduction of an ortho, para-directing group that can later be converted into a meta-directing aldehyde.
Protecting groups are often necessary to prevent unwanted side reactions with sensitive functional groups. wikipedia.org In the synthesis of complex benzaldehydes, a protecting group might be employed to mask the aldehyde functionality while other transformations are carried out on the aromatic ring. For instance, an aldehyde can be protected as an acetal, which is stable to many reaction conditions and can be easily deprotected to regenerate the aldehyde. google.com Similarly, highly activating groups like amines or hydroxyls might need protection to control their reactivity and directing effects during electrophilic aromatic substitution. chemtube3d.comacsgcipr.org
Established and Modified Classical Synthetic Routes to Substituted Benzaldehydes
The synthesis of substituted benzaldehydes can be achieved through a variety of classical and modified methods, primarily centered around electrophilic aromatic substitution and the transformation of existing functional groups.
Electrophilic Aromatic Substitution (EAS) Strategies with Regiocontrol
The introduction of substituents onto the benzene ring is typically achieved through Electrophilic Aromatic Substitution (EAS) reactions. The success of the synthesis hinges on the careful planning of the order of these substitutions to achieve the desired regiochemistry. ucalgary.calibretexts.org The existing substituents on the ring dictate the position of subsequent substitutions. libretexts.orgmsu.edu
Several named reactions are available for the direct introduction of a formyl group onto an aromatic ring.
Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to formylate electron-rich aromatic rings. jk-sci.comnrochemistry.comwikipedia.orgyoutube.comorganic-chemistry.org The reaction is generally regioselective, with substitution occurring at the less sterically hindered para position to an activating group. jk-sci.com
Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride. vaia.comcareers360.comtestbook.combyjus.comwikipedia.org It is important to note that this reaction is not applicable to phenol (B47542) and phenol ether substrates. wikipedia.org
Duff Reaction: The Duff reaction is a formylation method that utilizes hexamine to introduce a formyl group, primarily at the ortho position of phenols. wikipedia.orgchemeurope.comwenxuecity.com
Reimer-Tiemann Reaction: This reaction achieves ortho-formylation of phenols using chloroform (B151607) and a strong base. psiberg.comnrochemistry.comwikipedia.orgunacademy.combyjus.com The reactive species is dichlorocarbene. nrochemistry.comwikipedia.orgbyjus.com
| Formylation Reaction | Reagents | Substrate Scope | Regioselectivity |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes | Para to activating group |
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Arenes (not phenols/ethers) | - |
| Duff | Hexamine, acid | Phenols | Ortho to hydroxyl group |
| Reimer-Tiemann | CHCl₃, base | Phenols | Ortho to hydroxyl group |
The introduction of chloro and fluoro substituents requires specific halogenation methods.
Selective Chlorination: Chlorination of an aromatic ring is an electrophilic aromatic substitution reaction typically carried out with chlorine gas and a Lewis acid catalyst like ferric chloride (FeCl₃). youtube.commasterorganicchemistry.com For substituted toluenes, chlorination can occur on the ring or on the methyl group (benzylic halogenation) depending on the reaction conditions. Radical conditions (UV light or heat) favor benzylic chlorination. jove.com
Balz-Schiemann Reaction: This is a key method for introducing a fluorine atom onto an aromatic ring. It involves the diazotization of an aromatic amine with nitrous acid, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. numberanalytics.comnih.govresearchgate.netacs.org This reaction is versatile and can be applied to a wide range of aromatic amines.
Halex Reaction: The Halex (halogen exchange) reaction is an industrial process used to synthesize aryl fluorides from aryl chlorides. chemtube3d.comacsgcipr.orgwikipedia.orgnih.gov This nucleophilic aromatic substitution reaction is typically performed at high temperatures using a fluoride salt like potassium fluoride (KF) and is most effective for aromatic rings that are activated towards nucleophilic attack, for example, by the presence of electron-withdrawing groups. acsgcipr.orgwikipedia.org
| Halogenation Method | Reagents | Reaction Type | Key Features |
| Selective Chlorination | Cl₂, Lewis Acid | Electrophilic Aromatic Substitution | Direct chlorination of the aromatic ring. |
| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Diazotization followed by thermal decomposition | Versatile method for introducing fluorine. |
| Halex Reaction | KF, high temperature | Nucleophilic Aromatic Substitution | Exchanges chlorine for fluorine, especially on electron-deficient rings. |
Alkylation and Acylation Followed by Subsequent Functional Group Transformations
This classical approach builds the target molecule through a sequence of reactions, primarily involving Friedel-Crafts acylation to construct the carbon skeleton, followed by necessary functional group interconversions. While versatile, this pathway often requires careful management of regioselectivity and chemoselectivity.
A representative synthesis could commence with a less substituted precursor, such as 2-chloro-3-fluorotoluene. The strategy involves introducing the final methyl group via an acyl intermediate, which is then reduced. The aldehyde functionality is typically installed in a separate step or generated from the oxidation of the original toluene methyl group, a transformation that presents significant chemoselectivity challenges.
Detailed Research Findings:
The Friedel-Crafts acylation of a substituted arene like 2-chloro-3-fluorotoluene with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a key step. masterorganicchemistry.com The regiochemical outcome of this electrophilic aromatic substitution is dictated by the combined directing effects of the substituents already on the ring (Cl, F, and CH₃). The methyl group is activating and ortho-, para-directing, while the halogen atoms are deactivating but also ortho-, para-directing. The position para to the fluorine atom (C-6) is often favored due to a combination of electronic and steric factors.
Once the acetyl group is introduced, for instance at the C-6 position, it can be converted to the required methyl group. This is typically achieved through reduction reactions like the Wolff-Kishner or Clemmensen reductions, which are effective for converting ketones to alkanes. organic-chemistry.org The final, and often most challenging, step would be the selective oxidation of the original methyl group (at C-1) to a formyl group without affecting the newly installed methyl group or other parts of the molecule. This transformation highlights the complexities of this synthetic route, often requiring protecting groups or highly specific oxidation catalysts.
| Reaction Stage | Reagents and Conditions | Key Transformation | Challenges |
| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), AlCl₃ | Introduction of an acyl group (e.g., acetyl) onto the aromatic ring. | Controlling regioselectivity due to multiple directing groups. |
| Ketone Reduction | e.g., H₂NNH₂, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | Conversion of the introduced keto group into a methyl group. | Harsh conditions may affect other functional groups. |
| Methyl Group Oxidation | e.g., CrO₃, MnO₂, or catalytic oxidation | Selective oxidation of one methyl group to an aldehyde. | Achieving chemoselectivity between two different methyl groups. |
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for constructing highly substituted arenes, particularly those bearing electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
This strategy relies on a precursor where a suitable leaving group is positioned on the ring, activated by one or more electron-withdrawing groups. The aldehyde functionality in a benzaldehyde (B42025) derivative is a potent electron-withdrawing group, strongly activating ortho and para positions for nucleophilic attack.
Detailed Research Findings:
A feasible SNAr pathway to this compound could start from 2,3-difluoro-6-methylbenzaldehyde . In this precursor, the aldehyde group at C-1 strongly activates the fluorine atom at the C-2 (ortho) position. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate anion. The substitution of the C-2 fluorine atom can be accomplished by treatment with a chloride source, such as lithium chloride (LiCl) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The fluorine at C-3 is meta to the aldehyde and thus significantly less activated, allowing for a selective substitution at the desired C-2 position.
| Parameter | Description | Relevance to Synthesis |
| Activating Group | An electron-withdrawing group (e.g., -CHO, -NO₂) that stabilizes the Meisenheimer complex. | The aldehyde group in the precursor is essential for activating the ring toward nucleophilic attack. |
| Leaving Group | An atom or group displaced by the nucleophile. | Fluorine is a superior leaving group to other halogens in many SNAr contexts due to its high electronegativity. |
| Nucleophile | The species that attacks the aromatic ring (e.g., Cl⁻). | A simple chloride salt (e.g., LiCl, KCl) can serve as the nucleophile to install the chloro substituent. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are typically used. | These solvents effectively solvate the cation of the chloride salt, enhancing the nucleophilicity of the chloride anion. |
Halogen exchange (Halex) reactions are a subset of SNAr where one halogen is replaced by another. These are often catalyzed by transition metals, particularly copper or palladium, which facilitate the exchange under milder conditions than traditional SNAr.
Detailed Research Findings:
A potential Halex route could involve a precursor such as 2-bromo-3-fluoro-6-methylbenzaldehyde . The bromine atom can be replaced with chlorine through a copper-catalyzed reaction using a chloride source. Such transformations are valuable for late-stage functionalization in synthetic sequences.
Cine-substitution is a distinct mechanism that proceeds through a benzyne (B1209423) intermediate. This occurs when a dihalo-aromatic is treated with a very strong base (e.g., sodium amide, NaNH₂). The base induces elimination of HX to form a highly reactive benzyne, and the nucleophile then adds to one of the two carbons of the former triple bond. This process typically results in the incoming group attaching to the carbon adjacent to the one that bore the leaving group. While a theoretical possibility, cine-substitution is difficult to control for the synthesis of a specific, highly substituted isomer like this compound and generally leads to mixtures of products.
Directed Ortho Metalation (DoM) and Related Lithiation Chemistry
Directed ortho metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. It utilizes a directing metalation group (DMG) on the ring to guide a strong organolithium base to deprotonate a specific ortho position, creating a stabilized organolithium intermediate that can be trapped by an electrophile.
The success of a DoM strategy hinges on the directing ability of the substituents on the aromatic ring. The established hierarchy of directing ability for common groups is generally CONR₂ > OCONR₂ > SO₂NR₂ > OCH₃ > F > Cl. harvard.edu Fluorine is known to be a particularly effective, though small, directing group. epfl.ch
Detailed Research Findings:
A highly efficient route to the target compound can be envisioned starting from 1-chloro-2-fluoro-5-methylbenzene . In this molecule, there are three potential directing groups: the fluorine at C-2, the chlorine at C-1, and the methyl group at C-5. Based on the established hierarchy, the fluorine atom is the most potent directing group and would be expected to direct lithiation to an adjacent position, C-3. epfl.ch However, the C-1 chloro and C-5 methyl groups also exert a weaker directing influence towards the C-6 position. By carefully selecting the organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) and tuning the reaction conditions (e.g., temperature, solvent, and the presence of additives like TMEDA), it is possible to favor metalation at the C-6 position. This regiochemical outcome is the result of the synergistic or competitive effects between the multiple directing groups, a known complexity in advanced DoM applications.
Once the desired C-6 lithiated intermediate (6-lithio-1-chloro-2-fluoro-5-methylbenzene ) is formed regioselectively, it is reacted with a suitable electrophile to install the final functional group. To introduce the aldehyde (formyl) group, N,N-dimethylformamide (DMF) is a widely used and highly effective electrophile.
Detailed Research Findings:
The quenching process involves the addition of the organolithium intermediate to the carbonyl carbon of DMF. This forms a tetrahedral lithium alkoxide adduct. Subsequent acidic workup of this adduct hydrolyzes it to release the final product, this compound. This formylation procedure is a robust and high-yielding method for converting aryl lithium species into their corresponding benzaldehydes.
| Step | Description | Typical Reagents | Product |
| Precursor Selection | Choosing a substrate with the correct arrangement of substituents. | 1-chloro-2-fluoro-5-methylbenzene | N/A |
| Directed Metalation | Regioselective deprotonation at the C-6 position, ortho to the chloro group. | n-BuLi or s-BuLi, THF, -78 °C | 6-Lithio-1-chloro-2-fluoro-5-methylbenzene |
| Electrophilic Quench | Reaction of the organolithium intermediate with an electrophile to form the aldehyde. | N,N-Dimethylformamide (DMF) | Tetrahedral alkoxide intermediate |
| Workup | Hydrolysis of the intermediate to yield the final product. | Aqueous acid (e.g., dilute HCl) | This compound |
Catalytic and Transition-Metal Mediated Synthesis of Aromatic Systems
The synthesis of complex aromatic molecules like this compound heavily relies on catalytic methods, particularly those involving transition metals. These methods offer unparalleled efficiency and selectivity in forging carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions for Aromatic Functionalization (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Buchwald-Hartwig)
Transition-metal catalyzed cross-coupling reactions are among the most powerful tools for functionalizing aryl halides. nih.gov Reactions such as the Suzuki-Miyaura (using organoboron reagents), Sonogashira (alkynes), Negishi (organozinc), and Buchwald-Hartwig amination (amines) provide versatile and convergent pathways to elaborate aromatic scaffolds. youtube.com In the context of synthesizing substituted benzaldehydes, these reactions could be envisioned to introduce the methyl group or other functionalities onto a pre-existing dihalogenated benzaldehyde core.
However, the high reactivity of the aldehyde functional group, which is susceptible to attack by the strong organometallic nucleophiles used in many cross-coupling reactions, presents a significant challenge. rug.nlacs.org A modern approach to circumvent this issue involves the in-situ formation of a stable intermediate, such as an aluminum hemiaminal, which protects the latent aldehyde during the cross-coupling step. This one-pot, two-step procedure allows for the use of highly reactive organometallic reagents to construct a variety of substituted benzaldehydes. rug.nlacs.org
A primary challenge in the functionalization of polyhalogenated compounds like this compound is achieving site selectivity. The different halogens exhibit vastly different reactivities in typical palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is I > Br > OTf > Cl >> F. nih.gov This disparity is rooted in the bond dissociation energies of the carbon-halogen bonds.
The Carbon-Fluorine (C-F) bond is the strongest carbon-halogen bond, making it significantly less reactive and more difficult to activate than the Carbon-Chlorine (C-Cl) bond. Consequently, performing a cross-coupling reaction selectively at the C-Cl position while leaving the C-F bond intact is the most feasible, yet still challenging, strategy. The inertness of the C-F bond often allows it to be carried through synthetic sequences, but achieving high chemoselectivity for C-Cl activation requires carefully optimized catalytic systems. chemrxiv.org Conversely, activating the C-F bond while preserving the C-Cl bond is exceptionally difficult and generally not a viable synthetic route under standard palladium catalysis.
Table 1: Carbon-Halogen (Aryl-X) Bond Dissociation Enthalpies
| Bond | Bond Dissociation Enthalpy (kJ/mol) | Relative Reactivity in Cross-Coupling |
|---|---|---|
| C–F | ~536 | Very Low |
| C–Cl | ~400 | Low |
| C–Br | ~336 | Moderate |
| C–I | ~272 | High |
Note: Values are approximate for aryl halides and serve for comparison.
The significant difference in reactivity between chlorine and fluorine is a key consideration. While both are less reactive than bromine or iodine, chlorine's reactivity can be accessed with modern catalysts, whereas fluorine is typically unreactive. youtube.comyoutube.comlibretexts.orgquora.comyoutube.com
Overcoming the challenge of activating the relatively inert C-Cl bond chemoselectively hinges on the design and optimization of the catalyst, particularly the ancillary ligands attached to the metal center. rsc.org The development of sterically bulky and electron-rich phosphine (B1218219) ligands has been pivotal in advancing cross-coupling reactions involving aryl chlorides. nih.govyoutube.com
These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are crucial for the oxidative addition step. rsc.orgyoutube.com Furthermore, their electronic properties—being strong σ-donors—increase the electron density on the palladium center, facilitating its insertion into the C-Cl bond. youtube.com Seminal work by Buchwald and Hartwig led to the development of various generations of dialkylbiaryl phosphines and other specialized ligands that are now commercially available and highly effective for this purpose. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, often exhibiting even stronger σ-donating properties than phosphines. nih.govorganic-chemistry.org
Recent advanced strategies have demonstrated that site selectivity in polyhalogenated arenes can be finely tuned through systematic variations of ligands and even the cation of the base used. Electrostatic interactions between the ligand and the substrate can be exploited to direct the catalyst to a specific halogen, providing a sophisticated level of control beyond inherent reactivity differences. acs.org
Table 2: Key Ligand Classes for Selective C-Cl Bond Activation in Cross-Coupling Reactions
| Ligand Class | Key Features | Examples |
|---|---|---|
| Dialkylbiaryl Phosphines | Sterically demanding, electron-rich, promotes monoligated Pd(0) species. nih.gov | SPhos, XPhos, RuPhos (Buchwald Ligands) |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. nih.gov | IPr, IMes |
| Ferrocene-Based Phosphines | Large bite angle, high thermal stability. youtube.com | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |
C-H Activation and Functionalization Strategies for Aromatic Scaffolds
An alternative, highly atom-economical approach to functionalizing aromatic scaffolds is through direct C-H activation. acs.org This strategy avoids the need for pre-installing a halide at the desired position, instead forming a new bond by directly transforming a C-H bond. For aromatic aldehydes, the aldehyde group itself can serve as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho position. researchgate.netresearchgate.net
This is often achieved through the use of a transient directing group, where an amine condenses with the aldehyde in situ to form an imine. rsc.org The imine nitrogen then coordinates to the metal center (e.g., Palladium, Rhodium, Ruthenium), positioning it to activate a nearby ortho C-H bond. researchgate.netresearchgate.net This has been successfully applied in cascade reactions to build complex polycyclic structures from simple halogenated benzaldehydes. acs.org For a molecule like this compound, this methodology could potentially be used to introduce an additional substituent at the C5 position, directed by the aldehyde. Research has shown that such transformations are tolerant of halogen substituents on the aromatic ring. acs.org
Chemo- and Regioselective Oxidation/Reduction Catalysis
The synthesis of this compound itself most likely originates from the corresponding toluene derivative, 2-chloro-3-fluoro-6-methyltoluene. The key step is the selective oxidation of the benzylic methyl group to an aldehyde. This transformation requires careful control to prevent over-oxidation to the corresponding benzoic acid. researchgate.net
While classic methods might use stoichiometric and often harsh oxidants like chromyl chloride, modern synthetic chemistry favors catalytic approaches that are milder and more selective. wikipedia.orggoogle.com A variety of catalytic systems can achieve the selective oxidation of benzylic methyl groups. organic-chemistry.org For instance, systems using a TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) radical co-catalyst with an oxidant like sodium hypochlorite (B82951) (NaClO) have proven effective. organic-chemistry.org Another approach involves copper catalysts with molecular oxygen, which is a highly desirable green oxidant. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity, ensuring the aldehyde is the major product. nih.gov
Table 3: Comparison of Selected Reagents for Benzylic Oxidation to Aldehydes
| Reagent/System | Conditions | Selectivity | Notes |
|---|---|---|---|
| Chromyl Chloride (Étard reaction) | Stoichiometric, often in CCl₄ | Moderate to Good | Often harsh, produces chromium waste. wikipedia.org |
| o-Iodoxybenzoic acid (IBX) | Stoichiometric, in DMSO | High | Mild conditions, effective for complex molecules. organic-chemistry.org |
| NaClO / TEMPO / Co(OAc)₂ | Catalytic, mild | Very Good | Effective and practical catalytic system. organic-chemistry.org |
| Cu(I) / TEMPO / O₂ | Catalytic, aerobic | High | Utilizes air as the terminal oxidant, green approach. nih.govresearchgate.net |
| H₂O₂ / Molybdenum Catalyst | Catalytic, aqueous | Good to Very Good | Uses hydrogen peroxide as a green oxidant. organic-chemistry.org |
Sustainable and Green Chemical Synthesis Principles
The principles of green chemistry are increasingly integral to the design of synthetic routes for fine chemicals. rsc.org When applied to the synthesis of this compound, these principles encourage the development of processes that are safer, more efficient, and environmentally benign.
Key considerations include:
Atom Economy : C-H activation strategies are inherently more atom-economical than traditional cross-coupling reactions, as they avoid the use of pre-installed leaving groups and the generation of stoichiometric organometallic byproducts. researchgate.net
Use of Safer Reagents and Solvents : There is a strong drive to replace hazardous reagents and solvents. For the oxidation step, this means moving away from toxic heavy metals like chromium and utilizing catalytic systems with green oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). organic-chemistry.orgcdnsciencepub.com Similarly, replacing chlorinated solvents with more environmentally friendly alternatives is a key goal.
Catalysis : The use of catalysts, as detailed in the sections above, is a cornerstone of green chemistry. Catalysts reduce the energy requirements of reactions and minimize waste by enabling reactions with high selectivity and turnover numbers.
Waste Reduction : One-pot procedures, such as the in-situ protection/cross-coupling of aldehydes, reduce waste by minimizing the number of workup and purification steps required. acs.org
By integrating these principles, the synthesis of complex molecules like this compound can be achieved not only with chemical elegance and efficiency but also with a reduced environmental footprint.
An in-depth examination of advanced synthetic strategies for this compound reveals a landscape of innovative and efficient chemical manufacturing methodologies. These approaches prioritize sustainability, selectivity, and scalability, addressing the increasing demands of the pharmaceutical and agrochemical industries for complex, highly substituted aromatic intermediates.
Chemical Reactivity, Mechanistic Insights, and Transformation of 2 Chloro 3 Fluoro 6 Methylbenzaldehyde
Reactivity of the Aldehyde Group in Multi-Substituted Contexts
The aldehyde group of 2-chloro-3-fluoro-6-methylbenzaldehyde is the primary site for a host of chemical transformations. However, its reactivity is significantly modulated by the electronic and steric influences of the substituents on the benzene (B151609) ring. The ortho-chloro and ortho-methyl groups, in particular, create a sterically hindered environment around the carbonyl carbon, which can influence the approach of nucleophiles. Electronically, the chlorine and fluorine atoms are electron-withdrawing through their inductive effects, which enhances the electrophilicity of the aldehyde carbon. Conversely, the methyl group is weakly electron-donating.
Nucleophilic Additions and Organometallic Reactions (e.g., Grignard, Organolithium, Reformatsky, Wittig)
The electrophilic aldehyde carbon is susceptible to attack by a variety of carbon-based nucleophiles, including those derived from organometallic reagents.
Grignard and Organolithium Reactions: These powerful reagents readily add to the carbonyl group to form secondary alcohols after an acidic workup. leah4sci.comtcu.edu The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the aldehyde's carbonyl carbon. tcu.edu For instance, the reaction with a Grignard reagent, such as ethylmagnesium bromide, would yield 1-(2-chloro-3-fluoro-6-methylphenyl)propan-1-ol. The steric bulk introduced by the ortho-chloro and ortho-methyl substituents may necessitate harsher reaction conditions or the use of less hindered organometallic reagents to achieve high yields.
Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc metal, to produce β-hydroxy esters. beilstein-journals.org Reacting this compound with ethyl bromoacetate (B1195939) and activated zinc would generate ethyl 3-hydroxy-3-(2-chloro-3-fluoro-6-methylphenyl)propanoate. This reaction is valued for its ability to be performed in the presence of other ester groups. beilstein-journals.org
Wittig Reaction: To form an alkene, the aldehyde can be treated with a phosphorus ylide in a Wittig reaction. The reaction of this compound with an ylide like methylenetriphenylphosphorane (B3051586) would produce 2-chloro-3-fluoro-6-methylstyrene. The stereochemical outcome of the Wittig reaction depends heavily on the nature of the ylide.
Table 1: Organometallic and Nucleophilic Addition Reactions
| Reaction | Reagent Example | Product Type | Expected Product with this compound |
| Grignard | Ethylmagnesium Bromide | Secondary Alcohol | 1-(2-chloro-3-fluoro-6-methylphenyl)propan-1-ol |
| Reformatsky | Ethyl Bromoacetate, Zn | β-Hydroxy Ester | Ethyl 3-hydroxy-3-(2-chloro-3-fluoro-6-methylphenyl)propanoate |
| Wittig | Methylenetriphenylphosphorane | Alkene | 2-chloro-3-fluoro-1-ethenyl-6-methylbenzene |
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Horner-Wadsworth-Emmons, Biginelli)
Condensation reactions provide powerful carbon-carbon bond-forming strategies starting from the aldehyde.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a weak base. The initial adduct dehydrates to form a new carbon-carbon double bond. This can be a key step in pseudo-multicomponent reactions, followed by a Michael addition. nih.gov
Horner-Wadsworth-Emmons (HWE) Reaction: As a modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org The reaction of this compound with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, typically yields an (E)-α,β-unsaturated ester with high selectivity. wikipedia.orgorganic-chemistry.org The resulting dialkyl-phosphate byproduct is water-soluble, simplifying purification. organic-chemistry.org
Selective Oxidation Reactions (e.g., to Carboxylic Acids, Esters, Amides via Dakin or Baeyer-Villiger)
The aldehyde group can be selectively oxidized to various higher oxidation states.
Oxidation to Carboxylic Acid: Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can convert the aldehyde to the corresponding 2-chloro-3-fluoro-6-methylbenzoic acid.
Baeyer-Villiger Oxidation: This reaction oxidizes an aldehyde or ketone to an ester or lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgsigmaaldrich.com For aldehydes, the reaction involves the migration of one of the attached groups to an oxygen atom. There is a well-established migratory aptitude (H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl), meaning the aldehydic hydrogen preferentially migrates. However, in the case of aromatic aldehydes, the migratory aptitude of the substituted phenyl group versus the hydrogen atom is influenced by electronic factors. organic-chemistry.orgresearchgate.net Electron-donating groups on the aromatic ring favor its migration, while electron-withdrawing groups favor hydrogen migration. For this compound, the presence of electron-withdrawing halogens would likely favor the migration of the aryl group to a lesser extent than an unsubstituted phenyl ring, potentially leading to the formation of the corresponding formate (B1220265) ester, which would readily hydrolyze to a phenol (B47542). Enzymatic Baeyer-Villiger oxidations can exhibit different selectivities compared to chemical methods. researchgate.netwur.nl
Reductions to Alcohols and Saturated Alkyl Chains
The aldehyde can be reduced to either the corresponding alcohol or fully to a methyl group.
Reduction to Alcohol: The aldehyde is readily reduced to 2-chloro-3-fluoro-6-methylbenzyl alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. thieme-connect.de These methods are highly chemoselective for the carbonyl group, leaving the aromatic ring and halogen substituents intact.
Reduction to Alkyl Chain: Complete reduction of the aldehyde to a methyl group, yielding 1-chloro-2-fluoro-3,4-dimethylbenzene, can be achieved under more forcing conditions. Classic methods include the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated HCl) reductions.
Table 2: Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Product |
| Oxidation | KMnO₄ or Jones Reagent | 2-Chloro-3-fluoro-6-methylbenzoic acid |
| Baeyer-Villiger Oxidation | mCPBA | 2-Chloro-3-fluoro-6-methylphenyl formate |
| Reduction to Alcohol | NaBH₄ or H₂/Pd-C | (2-Chloro-3-fluoro-6-methylphenyl)methanol |
| Reduction to Alkyl | Zn(Hg), HCl (Clemmensen) | 2-Chloro-3-fluoro-1,4-dimethylbenzene |
Multicomponent Reaction (MCR) Strategies Employing the Aldehyde Moiety
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The aldehyde functionality is a common component in many MCRs, acting as the electrophile.
Ugi and Biginelli Reactions: this compound can serve as the aldehyde component in named MCRs. For example, in a Biginelli-type reaction, it could react with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone scaffold. Similarly, it could participate in Ugi four-component reactions with an amine, a carboxylic acid, and an isocyanide to generate complex α-acylamino amides. researchgate.net The steric hindrance at the ortho positions might require optimized reaction conditions or specific catalysts to achieve good yields. researchgate.net
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene ring towards electrophilic aromatic substitution is governed by the combined directing and activating/deactivating effects of the chloro, fluoro, and methyl substituents.
Directing Effects: Halogens (Cl and F) are deactivating yet ortho, para-directing groups due to a conflict between their strong inductive electron withdrawal and their weaker resonance electron donation. The methyl group is an activating, ortho, para-directing group.
Combined Influence: In this compound, the substituents present a case of antagonistic or non-cooperative directing effects. msu.edu The two available positions for substitution are C-4 and C-5.
Substitution at C-4: This position is para to the chloro group and meta to both the fluoro and methyl groups.
Substitution at C-5: This position is meta to the chloro and methyl groups and para to the fluoro group.
Predicting Reactivity: The methyl group (activating) and the fluoro and chloro groups (deactivating) all direct incoming electrophiles to different positions. The aldehyde group itself is a strong deactivating, meta-directing group, which would direct an incoming electrophile to the C-5 position. The interplay is complex, but typically the most powerful activating groups, or a consensus of directing effects, will determine the major product. Given the steric hindrance around the ring and the combined electronic effects, electrophilic substitution on this ring would likely be sluggish and could lead to a mixture of products. The size of the substituents also plays a role, with bulky groups potentially hindering substitution at adjacent positions. rsc.org Friedel-Crafts reactions, in particular, are sensitive to deactivating groups and may not proceed efficiently on this highly substituted, deactivated ring. libretexts.orglibretexts.org
Regioselective Functionalization of the Fluorine- and Chlorine-Substituted Aromatic Core
The introduction of additional functional groups onto the aromatic ring of this compound is a process guided by the directing effects of the existing substituents.
Directing Effects of Halogen and Aldehyde Groups on Further Substitution
In electrophilic aromatic substitution reactions, the aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and inductive effects. masterorganicchemistry.comlibretexts.org Conversely, the halogen atoms (chlorine and fluorine) are deactivating yet ortho-, para-directing. masterorganicchemistry.comlibretexts.org The fluorine atom is more electronegative than chlorine but a better π-donor, which can influence the relative reactivity of the available positions. The methyl group is an activating, ortho-, para-director. masterorganicchemistry.comlibretexts.org
The combined influence of these groups on further substitution is complex. The strong meta-directing effect of the aldehyde group would favor substitution at the C5 position. However, the ortho-, para-directing effects of the halogens and the methyl group would direct incoming electrophiles to other positions. The chlorine at C2 directs to C4 (para) and C6 (ortho, already substituted). The fluorine at C3 directs to C2 (ortho, already substituted) and C4 (para). The methyl group at C6 directs to C2 (ortho, already substituted) and C4 (para). Therefore, the C4 and C5 positions are the most likely sites for electrophilic attack, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
Steric Hindrance and Electronic Effects in Reaction Pathways
Steric hindrance plays a significant role in the regioselectivity of reactions involving this compound. The ortho-methyl group significantly hinders access to the C5 position, making substitution at this position less favorable despite the electronic preference from the aldehyde group. libretexts.orgmasterorganicchemistry.com Attack at the C4 position is also subject to some steric hindrance from the adjacent fluorine and the C5-hydrogen.
Halogen-Specific Transformations
The presence of two different halogen atoms on the aromatic ring opens up possibilities for selective transformations.
Selective Activation and Differentiation of Chlorine vs. Fluorine
The carbon-chlorine bond is generally more reactive than the carbon-fluorine bond in many transformations. For instance, in nucleophilic aromatic substitution reactions, the C-Cl bond is more readily cleaved. In metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the C-Cl bond is more reactive and can often be selectively functionalized while leaving the C-F bond intact. nih.govnih.govyoutube.comyoutube.com
Lithiation-trapping sequences can also differentiate between the two halogens. Directed ortho-metalation can be influenced by the substituents, and subsequent reactions with electrophiles can lead to selective functionalization. The relative ease of halogen-metal exchange typically follows the order I > Br > Cl > F, suggesting that the C-Cl bond would be more susceptible to lithiation than the C-F bond.
Halogen exchange reactions, for example, using potassium fluoride (B91410), can potentially replace the chlorine with another fluorine atom, although harsh conditions are often required. researchgate.net
Stereoelectronic Effects in Aromatic Reactions
Stereoelectronic effects, which relate to the spatial arrangement of orbitals and their electronic interactions, are crucial in determining the reaction pathways. For example, in nucleophilic aromatic substitution, the geometry of the intermediate Meisenheimer complex is influenced by the electronic properties of the substituents. The strong electron-withdrawing nature of the aldehyde and the halogens stabilizes this intermediate.
In photoreduction reactions, the triplet state energy of the carbonyl group can be transferred to the carbon-halogen bond, leading to its homolytic cleavage. nih.gov The relative bond strengths (C-Cl vs. C-F) will influence the selectivity of this process, with the weaker C-Cl bond being more likely to undergo cleavage.
Reactivity of the Benzylic Methyl Group
The methyl group attached to the aromatic ring, being in a benzylic position, exhibits enhanced reactivity compared to a typical alkyl group. chemistry.coachmasterorganicchemistry.comlibretexts.org
This reactivity stems from the ability of the adjacent benzene ring to stabilize intermediates such as radicals, carbocations, and carbanions formed at the benzylic carbon. chemistry.coach
Oxidation: The benzylic methyl group can be oxidized to a variety of functional groups. Under mild conditions, it can be converted to an alcohol or an aldehyde. masterorganicchemistry.comnih.gov More vigorous oxidation, for instance with potassium permanganate or chromic acid, will typically lead to the formation of a carboxylic acid. masterorganicchemistry.comchemistrysteps.com
Halogenation: Radical halogenation, often using N-bromosuccinimide (NBS) under photochemical or thermal initiation, can selectively introduce a halogen atom (typically bromine) onto the benzylic carbon. libretexts.orgchemistrysteps.com This benzylic halide is a versatile intermediate for further synthetic transformations.
Deprotonation: The benzylic protons are weakly acidic and can be removed by a strong base to form a benzylic carbanion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the benzylic position. chemistry.coach
Interactive Data Tables
Below are illustrative data tables for the reactivity of substituted benzaldehydes and related compounds, providing an indication of the expected transformations for this compound.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes This table is a generalized representation based on known directing effects.
| Substituent | Position of Electrophilic Attack | Activating/Deactivating |
| -CHO | meta | Deactivating |
| -Cl | ortho, para | Deactivating |
| -F | ortho, para | Deactivating |
| -CH₃ | ortho, para | Activating |
Table 2: Relative Reactivity of Halogens in Cross-Coupling Reactions This table provides a general trend for the reactivity of aryl halides.
| Halogen | Typical Reactivity Order |
| F | Least Reactive |
| Cl | More reactive than F |
| Br | More reactive than Cl |
| I | Most Reactive |
Table 3: Common Transformations of the Benzylic Methyl Group
| Reaction | Reagents | Product Functional Group |
| Oxidation (mild) | e.g., MnO₂, PCC | Aldehyde |
| Oxidation (strong) | e.g., KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Radical Halogenation | e.g., NBS, light/heat | Benzylic Halide |
| Deprotonation-Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., Alkyl halide) | Substituted Benzylic Carbon |
Side-Chain Halogenation (e.g., Free Radical Halogenation)
The benzylic position of this compound is susceptible to halogenation via a free-radical mechanism. wikipedia.org This type of reaction selectively targets the C-H bonds adjacent to the aromatic ring due to the resonance stabilization of the resulting benzylic radical intermediate.
A common and highly selective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) or light (hν). khanacademy.org The reaction proceeds through a radical chain mechanism:
Initiation: A small amount of initiator decomposes to form radicals, which then abstract a hydrogen from HBr (present in trace amounts) to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a benzylic hydrogen from this compound to form the resonance-stabilized 2-chloro-3-fluoro-6-formylbenzyl radical and HBr. This radical then reacts with Br2 (formed from NBS and HBr) to yield the product, 2-(bromomethyl)-6-chloro-3-fluorobenzaldehyde, and a new bromine radical.
Termination: The reaction concludes when radicals combine.
The selectivity for the benzylic position is high because the benzylic C-H bond is significantly weaker than other C-H bonds in the molecule, and the intermediate radical is stabilized by the delocalization of the unpaired electron into the benzene ring. wikipedia.org
Table 1: Reaction Conditions for Benzylic Bromination
| Reagent | Initiator | Solvent | Typical Outcome |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Carbon Tetrachloride (CCl4) | Selective bromination of the benzylic methyl group |
| N-Chlorosuccinimide (NCS) | Light (hν) or Peroxide | Benzene | Selective chlorination of the benzylic methyl group |
Benzylic Oxidation Reactions (e.g., to Alcohols, Aldehydes, Carboxylic Acids)
The benzylic methyl group can be oxidized to various oxidation states. Strong oxidizing agents can convert the methyl group directly to a carboxylic acid. This reaction must be carefully controlled to avoid oxidation of the existing aldehyde group.
Common reagents for oxidizing a benzylic methyl group to a carboxylic acid include potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) in acidic conditions. The reaction typically requires at least one benzylic hydrogen to be present. The product of such an oxidation would be 2-chloro-3-fluoro-6-formylbenzoic acid .
A significant challenge in this synthesis is the potential for the aldehyde group to be oxidized to a carboxylic acid as well, which could lead to the formation of 2-chloro-3-fluorophthalic acid . Selective protection of the aldehyde group, for instance, by converting it to an acetal, may be necessary before performing the benzylic oxidation to achieve the desired product.
Radical Reactions at the Benzylic Position
The key to the reactivity at the benzylic position is the formation of the 2-chloro-3-fluoro-6-formylbenzyl radical . This radical's stability is enhanced by resonance, where the unpaired electron is delocalized across the benzene ring. This stabilization lowers the bond dissociation energy of the benzylic C-H bonds, making them the preferred site for hydrogen abstraction by other radicals. wikipedia.org
Beyond halogenation, this benzylic radical could theoretically participate in other radical reactions, such as addition to alkenes or coupling reactions, although these are less common than substitution reactions. The specific substituents (Cl, F, CHO) on the ring influence the radical's stability and subsequent reactivity, though the primary effect is the resonance stabilization afforded by the aromatic system itself.
Mechanistic Elucidation of Key Transformations Involving this compound
Understanding the precise mechanism of reactions involving this compound requires advanced analytical techniques.
Kinetic Studies and Determination of Reaction Order
Kinetic studies are fundamental to elucidating reaction mechanisms by determining the reaction rate's dependence on the concentration of each reactant. For a reaction such as the benzylic oxidation of this compound, one could monitor the disappearance of the reactant or the appearance of the product over time.
The rate law is expressed as: Rate = k[Reactant A]^m[Reactant B]^n, where 'm' and 'n' are the reaction orders with respect to each reactant, and 'k' is the rate constant. By systematically varying the initial concentrations of the aldehyde and the oxidizing agent and measuring the initial reaction rate, one can determine the values of m and n. This information helps to identify which molecules are involved in the rate-determining step of the reaction.
Table 2: Hypothetical Kinetic Data for Benzylic Oxidation
| Experiment | Initial [Aldehyde] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 1.5 x 10-4 |
From this hypothetical data, doubling the aldehyde concentration doubles the rate (suggesting first order in aldehyde), while changing the oxidant concentration has no effect on the rate (suggesting zero order in oxidant for the rate-determining step).
Spectroscopic Monitoring of Reaction Intermediates (e.g., In-situ IR, UV-Vis, Stopped-Flow Techniques)
Real-time monitoring of chemical reactions provides direct evidence of reaction pathways and the presence of transient intermediates. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. nih.govmt.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected as the reaction progresses.
For the transformation of this compound, specific vibrational modes can be tracked:
Reactant Consumption: Decrease in the intensity of the C-H stretching bands of the methyl group (~2950 cm⁻¹).
Product Formation: In a benzylic bromination, the appearance of a C-Br stretching band (~600-700 cm⁻¹) would be observed. In an oxidation to a carboxylic acid, the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the C=O carbonyl stretch would be key indicators. docbrown.info
This technique allows for the creation of concentration profiles over time for reactants, intermediates, and products, providing rich data for kinetic modeling. researchgate.net
Table 3: Key IR Absorption Frequencies for Monitoring Reactions
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Compound |
|---|---|---|---|
| Aldehyde C-H | Stretch | 2850-2750 | Reactant |
| Aromatic Aldehyde C=O | Stretch | ~1700 | Reactant |
| Benzylic C-Br | Stretch | 600-700 | Halogenation Product |
| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) | Oxidation Product |
| Carboxylic Acid C=O | Stretch | ~1710 | Oxidation Product |
Isotope Labeling Experiments for Pathway Confirmation (e.g., Deuterium (B1214612) Labeling)
Isotope labeling is a definitive method for tracing the path of atoms through a chemical reaction. wikipedia.org To confirm that a reaction proceeds via abstraction of a benzylic hydrogen, one could synthesize 2-Chloro-3-fluoro-6-(trideuteromethyl)benzaldehyde, where the three hydrogen atoms on the methyl group are replaced with deuterium (D).
If this deuterated compound is subjected to a reaction like benzylic bromination, the mechanism can be probed by observing the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, so if the cleavage of this bond is the rate-determining step, the reaction with the deuterated substrate will be significantly slower than the reaction with the non-deuterated substrate. nih.gov A large kH/kD value (where kH and kD are the rate constants for the hydrogenated and deuterated reactants, respectively) would provide strong evidence for the involvement of benzylic C-H bond cleavage in the slowest step of the reaction. researchgate.net
Furthermore, analyzing the products using mass spectrometry would confirm the location of the label. For example, in a radical bromination, the starting deuterated material would show a molecular ion peak at M+3 compared to the unlabeled version. The product, having lost one deuterium and gained a bromine atom, would show a corresponding mass shift, confirming the site of reaction. wikipedia.orgnih.gov
Detailed Scientific Analysis of this compound Remains Limited
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed study of the compound this compound. While information exists for structurally similar compounds, specific research into the chemical reactivity, mechanistic insights, and particularly the transition state analysis and reaction pathway mapping of this compound is not publicly available at this time.
Searches for computational chemistry studies, kinetic analyses, and mechanistic investigations that would provide the necessary data for a thorough examination of its reaction pathways have not yielded specific results for this molecule. Consequently, the development of a detailed section on "Transition State Analysis and Reaction Pathway Mapping" with supporting data tables, as requested, cannot be fulfilled without resorting to speculation.
Information is available for related benzaldehyde (B42025) derivatives, which can offer some general insights into the expected reactivity of this class of compounds. For instance, studies on molecules like 2-chloro-6-fluorobenzaldehyde (B137617) and other substituted benzaldehydes touch upon their synthesis and general reactions. wikipedia.orgnih.gov These studies often involve investigations into nucleophilic substitution reactions, oxidation of the aldehyde group, and the influence of different substituents on the benzene ring. rsc.org However, the specific electronic and steric effects of the combined chloro, fluoro, and methyl groups at the 2, 3, and 6 positions, respectively, on the transition states and energy profiles of its reactions have not been explicitly documented.
Theoretical and computational chemistry are powerful tools for mapping reaction pathways and analyzing transition states. researchgate.net Such studies provide critical data on activation energies and the geometry of transition state structures. Unfortunately, no such computational studies focused on this compound could be identified.
Due to the absence of specific research data, a scientifically accurate and detailed article section on the transition state analysis and reaction pathway mapping of this compound cannot be constructed. Further experimental and computational research is required to elucidate the specific chemical behavior of this compound.
Computational Analysis of this compound Remains an Unexplored Area of Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing importance of computational chemistry in understanding molecular structures and properties, this specific substituted benzaldehyde has not been the subject of detailed published research.
Efforts to find dedicated studies on the electronic structure, charge distribution, molecular electrostatic potential, conformational analysis, and rotational barriers of this compound have been unsuccessful. Consequently, the specific data required to populate the sections and subsections of the requested article, including Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, Natural Bond Orbital (NBO) analysis, and Potential Energy Surface (PES) scans, is not available in the public domain.
While computational chemistry is a robust field that provides valuable insights into the properties of various molecules, the scientific community has yet to apply these methods to this compound in a published format. Research in this area tends to focus on compounds with specific known applications or those that serve as models for broader chemical theories. The absence of such research for this particular compound means that any attempt to generate the requested article would be speculative and would not meet the standard of scientific accuracy.
General principles of computational chemistry suggest that the electronic and conformational properties of this compound would be influenced by the interplay of its substituent groups: the electron-withdrawing chloro and fluoro groups and the electron-donating methyl group, all attached to the benzaldehyde framework. However, without specific calculations, it is impossible to provide a quantitative and detailed analysis as requested.
Future computational studies on this compound would be necessary to elucidate its specific properties. Such research would provide valuable data on its ground state geometry, molecular orbital energies, charge distribution, and conformational preferences, contributing to a deeper understanding of substituted aromatic aldehydes.
Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Fluoro 6 Methylbenzaldehyde
Prediction of Chemical Reactivity and Regioselectivity
Fukui Functions and Local Softness/Hardness Descriptors for Reaction Site Prediction
Fukui functions are a key concept in DFT that help to identify the most reactive sites within a molecule. By analyzing the change in electron density as electrons are added or removed, one can pinpoint the atoms most susceptible to electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack.
For electrophilic attack , the relevant Fukui function (f-) would highlight atoms that are most likely to donate electrons. In the case of 2-Chloro-3-fluoro-6-methylbenzaldehyde, this would likely be specific carbons on the benzene (B151609) ring or the oxygen atom of the aldehyde group.
For nucleophilic attack , the Fukui function (f+) would indicate the atoms most likely to accept electrons. The carbonyl carbon of the aldehyde group is a primary candidate for nucleophilic attack in benzaldehyde (B42025) derivatives.
Local softness and hardness are related descriptors that provide a more nuanced view of reactivity. A "soft" site is more polarizable and generally more reactive than a "hard" site. Calculations of these properties would provide a reactivity map across the molecule.
Table 1: Hypothetical Fukui Function and Local Softness Indices for this compound
| Atom/Region | Hypothetical f- (Electrophilic Attack) | Hypothetical f+ (Nucleophilic Attack) | Predicted Reactivity |
| Carbonyl Carbon | Low | High | Prone to nucleophilic attack |
| Carbonyl Oxygen | High | Low | Prone to electrophilic attack (protonation) |
| Aromatic Carbons | Varies based on substitution | Varies based on substitution | Potential sites for electrophilic aromatic substitution |
| Chlorine Atom | Moderate | Low | Influences ring electronics |
| Fluorine Atom | Moderate | Low | Influences ring electronics |
| Methyl Group | Low | Low | Primarily an electron-donating group |
Note: This table is illustrative and not based on published experimental or computational data.
Reactivity Indices for Electrophilic and Nucleophilic Attack
Electronegativity (χ) and Chemical Potential (μ) indicate the tendency of a molecule to attract electrons.
Chemical Hardness (η) and Softness (S) describe the resistance to change in electron distribution. A smaller hardness value (or larger softness) suggests higher reactivity.
The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
A computational study would calculate these values for this compound, allowing for comparison with other known compounds to gauge its relative reactivity.
Computational Elucidation of Reaction Mechanisms and Catalytic Cycles
Beyond predicting where a reaction might occur, computational chemistry can map out the entire reaction pathway, identifying key transition states and intermediates.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
For a proposed reaction, such as the reduction of the aldehyde group or a substitution on the aromatic ring, computational methods can be used to locate the transition state —the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the reaction's feasibility.
Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.
Simulations of Catalytic Cycle Intermediates and Barriers
If this compound were to be used in a catalytic reaction, computational methods could be employed to simulate the entire catalytic cycle. This would involve:
Modeling the interaction of the substrate with the catalyst.
Calculating the structures and energies of all catalytic intermediates.
Determining the energy barriers for each step in the cycle.
Such simulations are vital for understanding how a catalyst functions and for designing more efficient catalytic systems. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, DFT calculations could elucidate the oxidative addition, transmetalation, and reductive elimination steps involving this compound.
Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies
The chemical behavior and reactivity of this compound in solution are significantly influenced by its interactions with solvent molecules. Computational chemistry provides powerful tools to model these interactions, which are broadly categorized into implicit and explicit solvation models. The choice between these models depends on the desired balance between accuracy and computational cost.
Explicit solvation models offer a highly detailed picture by treating individual solvent molecules as distinct entities. arxiv.orgresearchgate.net This approach allows for the specific, short-range interactions, such as hydrogen bonding and dipole-dipole interactions between this compound and the surrounding solvent molecules, to be explicitly calculated. While this method is more realistic, it is computationally expensive due to the large number of atoms that must be included in the simulation. researchgate.net
On the other hand, implicit solvation models, also known as continuum models, represent the solvent as a continuous, polarizable medium characterized by its dielectric constant. researchgate.net This simplification significantly reduces the computational resources required for calculations. researchgate.net Commonly used implicit solvation models include the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Screening Model (COSMO) and the Solvation Model based on Density (SMD). acs.orgnih.gov These models are effective at capturing the long-range electrostatic effects of the solvent on the solute. However, they may not accurately represent specific, short-range interactions. researchgate.net
A hybrid approach, known as a mixed explicit-implicit solvation model, combines the strengths of both methods. acs.org In this approach, the first solvation shell, where direct interactions with this compound are most critical, is modeled explicitly, while the bulk solvent is treated as a continuum. This method offers a compromise by providing a high level of detail for the immediate solvent environment while maintaining computational tractability. acs.org
The selection of a solvation model can have a considerable impact on the predicted properties of this compound, such as its conformational equilibrium, reaction energetics, and spectroscopic characteristics. For instance, the calculated rotational barrier of the aldehyde group or the relative stability of different conformers could vary significantly depending on the polarity of the solvent and the model used to represent it.
Below is an illustrative table showcasing the type of data that would be generated from computational studies on this compound using different solvation models. The values presented are hypothetical and serve to demonstrate the comparative output of these models.
| Solvation Model | Solvent | Calculated Dipole Moment (Debye) | Relative Solvation Free Energy (kcal/mol) |
| Gas Phase (No Solvent) | N/A | 3.2 | 0 |
| SMD | Water | 4.5 | -5.8 |
| C-PCM | Acetonitrile (B52724) | 4.2 | -4.9 |
| COSMO-RS | Toluene (B28343) | 3.5 | -2.1 |
| Explicit (First Shell) + C-PCM | Water | 4.6 | -6.2 |
Applications of Machine Learning and Artificial Intelligence in Predicting Synthetic Outcomes for Related Systems
For systems related to this compound, such as other substituted benzaldehydes and halogenated aromatic compounds, ML models can be trained to predict various aspects of a chemical reaction. This includes forecasting the major product, predicting reaction yields, and suggesting optimal reaction conditions like catalysts, solvents, and temperature. acs.orgacs.org For instance, neural network models have been successfully trained on extensive reaction databases, such as Reaxys, to predict suitable reaction conditions with high accuracy. acs.org
One area of significant interest is the prediction of regioselectivity in electrophilic aromatic substitution reactions, which is highly relevant for the synthesis of polysubstituted aromatic compounds. Machine learning models have been developed that can predict the site of electrophilic attack on an aromatic ring with high accuracy, often exceeding 90% in internal validation sets. acs.org These models typically use quantum mechanical descriptors as inputs to capture the electronic properties of the substrate molecule. acs.org
The table below illustrates the kind of predictive data that can be generated by ML models for a hypothetical reaction involving a related substituted benzaldehyde.
| Machine Learning Model | Target Reaction | Predicted Yield (%) | Confidence Score |
| Random Forest Regressor | Suzuki-Miyaura Coupling | 85 | 0.92 |
| Neural Network Classifier | Nitration Regioselectivity | para-product (90%) | 0.95 |
| Graph Neural Network | Retrosynthesis Step | Aldehyde formation from Toluene derivative | 0.88 |
The continuous development of AI and ML in chemistry, fueled by growing reaction databases and more sophisticated algorithms, holds the promise of significantly reducing the experimental effort required to synthesize and optimize complex molecules related to this compound. arxiv.orgresearchgate.net
Advanced Analytical Methodologies for Research on 2 Chloro 3 Fluoro 6 Methylbenzaldehyde and Its Derivatives
Sophisticated Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone for the analysis of molecular structures and dynamics. For a substituted benzaldehyde (B42025) such as 2-Chloro-3-fluoro-6-methylbenzaldehyde, a suite of sophisticated spectroscopic methods is employed to gain unambiguous structural confirmation and to observe chemical transformations in real time.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, multi-dimensional (2D) NMR experiments are essential for complex structures like derivatives of this compound. youtube.comsdsu.edu
Correlation Spectroscopy (COSY): This proton-detected 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would reveal the correlation between the two aromatic protons, confirming their adjacent positions on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is crucial for assigning the signals of the aromatic CH groups, the aldehyde proton to its corresponding carbon, and the methyl protons to the methyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly powerful for establishing the substitution pattern on the benzene ring. For instance, correlations would be expected from the aldehyde proton to the C1, C2, and C6 carbons, and from the methyl protons to the C5, C6, and C1 carbons, confirming the relative positions of all substituents. In aromatic systems, the three-bond (³J) coupling is often stronger than the two-bond (²J) coupling, which aids in assignment. youtube.com
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals correlations between protons that are close in space, regardless of their bonding connectivity. researchgate.net NOESY is invaluable for confirming the stereochemistry and conformation of complex derivatives. For the parent molecule, it would show through-space correlations between the aldehyde proton and the proton on C5, as well as between the methyl protons and the proton on C5.
The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in complex mixtures or for novel derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds such as 2-chloro-6-fluorobenzaldehyde (B137617) chemicalbook.com, 2-fluoro-6-methylbenzaldehyde (B45663) sigmaaldrich.com, and other substituted benzaldehydes. modgraph.co.ukrsc.org
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| Aldehyde (CHO) | ~10.4 | ~189 | C1, C2, C6 | H5 |
| Aromatic H4 | ~7.6 | ~135 | C2, C3, C5, C6 | H5 |
| Aromatic H5 | ~7.3 | ~128 | C1, C3, C4, C6 | H4, Methyl H |
| Methyl (CH₃) | ~2.6 | ~18 | C1, C5, C6 | H5 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Various ionization techniques are suited for different types of analytes.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), minimizing fragmentation and providing a clear molecular ion peak. researchgate.net ESI is particularly useful for analyzing reaction mixtures or polar derivatives.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. It can also provide clear molecular ion information for compounds like this compound. researchgate.net
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI is often used for large molecules and polymers but can also be applied to smaller organic molecules, especially for high-throughput analysis. nih.govnih.gov It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization of the analyte. nih.gov
Tandem mass spectrometry (MS/MS) experiments, coupled with HRMS, are used to study the fragmentation patterns of the molecular ion. This provides valuable structural information that complements NMR data. For this compound, characteristic fragmentation would involve the loss of the aldehyde group (CHO), chlorine (Cl), and potentially hydrogen fluoride (B91410) (HF).
Table 2: Predicted HRMS Fragmentation Data for this compound (C₈H₆ClFO) Based on common fragmentation patterns of aromatic aldehydes. chemicalbook.comnist.gov
| Ion | Formula | Predicted Exact Mass (m/z) | Description |
| [M]⁺ | C₈H₆ClFO | 172.0118 | Molecular Ion |
| [M-H]⁺ | C₈H₅ClFO | 171.0040 | Loss of hydrogen radical |
| [M-CHO]⁺ | C₇H₅ClF | 143.0067 | Loss of formyl radical |
| [M-Cl]⁺ | C₈H₆FO | 137.0403 | Loss of chlorine radical |
FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.
Functional Group Identification: For this compound, FTIR and Raman spectra would show characteristic absorption bands. The most prominent would be the strong C=O stretching vibration of the aldehyde group around 1700 cm⁻¹. Other key vibrations include aromatic C-H stretches, C=C ring stretches, and the C-Cl and C-F stretches. nih.govresearchgate.net Comparing experimental spectra with theoretical calculations using Density Functional Theory (DFT) can aid in the complete assignment of vibrational modes. nih.gov
In-Situ Reaction Monitoring: A powerful application of FTIR is in-situ reaction monitoring, often using an attenuated total reflection (ATR) probe (e.g., ReactIR). mt.commdpi.com This allows researchers to track the concentration of reactants, intermediates, and products in real-time directly in the reaction vessel. durham.ac.uk For example, in a reaction to synthesize a derivative from this compound, one could monitor the disappearance of the aldehyde's C=O peak at ~1700 cm⁻¹ while simultaneously observing the appearance of new peaks corresponding to the product. youtube.com This provides invaluable kinetic and mechanistic information without the need for offline sampling and analysis. mt.comresearchgate.net
Table 3: Key Vibrational Frequencies for this compound Frequencies are approximate and based on data for similar substituted aromatic compounds. nih.gov
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aldehyde C-H Stretch | 2850-2820, 2750-2720 | Weak (Often two bands) |
| Carbonyl (C=O) Stretch | ~1705 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-F Stretch | 1400-1000 | Strong |
| C-Cl Stretch | 800-600 | Strong |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show two main absorption bands characteristic of aromatic aldehydes:
A strong absorption band at shorter wavelengths (around 250-270 nm) corresponding to the π → π* transition of the conjugated system (benzene ring and carbonyl group).
A weaker, longer-wavelength absorption band (around 320-340 nm) resulting from the n → π* transition, which involves the non-bonding electrons on the carbonyl oxygen.
This technique is highly sensitive to changes in the electronic structure. The synthesis of derivatives that extend or alter the conjugation of the system will cause predictable shifts in the absorption maxima (λmax). Furthermore, according to the Beer-Lambert Law, the absorbance at a specific wavelength is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a simple and effective tool for quantitative analysis and for monitoring reaction progress if the reactants and products have distinct spectra.
Chromatographic Methods for Separation, Purity Assessment, and Quantitative Analysis
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be effective for analyzing this compound. nih.govresearchgate.net The choice of detector is critical and depends on the analytical goal.
UV-Vis and Photodiode Array (PDA) Detection: Since this compound possesses a strong chromophore, a UV-Vis detector is highly effective for its detection and quantification. A PDA detector offers the significant advantage of acquiring a full UV-Vis spectrum for each peak as it elutes. researchgate.net This allows for purity assessment within a single peak (by checking for spectral homogeneity) and aids in the tentative identification of unknown impurities by comparing their spectra to libraries or known compounds.
Evaporative Light Scattering Detector (ELSD): The ELSD is a quasi-universal detector that is not dependent on the analyte having a chromophore. nih.gov It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. nih.gov This makes ELSD particularly valuable when synthesizing derivatives of this compound that may lack a UV-absorbing group, or for detecting non-chromophoric impurities in a sample. researchgate.netnih.gov Combining PDA and ELSD in series can provide comprehensive information about both chromophoric and non-chromophoric components in a single run. researchgate.net
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | PDA (210-400 nm), ELSD (Nebulizer: 40°C, Evap: 60°C) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Species and Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable tool for the analysis of volatile compounds like this compound and for monitoring the complex mixtures generated during its synthesis and derivatization. alwsci.comnumberanalytics.com This technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. alwsci.com
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
For the analysis of reaction mixtures in the synthesis of derivatives of this compound, GC-MS is invaluable for:
Identifying Reactants, Intermediates, and Products: By comparing the mass spectra of the separated components to spectral libraries, researchers can identify the starting materials, any transient intermediates, the desired product, and potential byproducts. researchgate.net
Assessing Reaction Completion: The disappearance of reactant peaks and the appearance and growth of the product peak can be monitored over time to determine when the reaction has reached completion.
Quantifying Components: With appropriate calibration standards, GC-MS can be used to determine the concentration of each component in the reaction mixture, allowing for the calculation of reaction yield and purity. restek.com
Differentiating Isomers: While electron ionization mass spectra of isomers can be nearly identical, tandem mass spectrometry (MSⁿ) techniques coupled with GC can reveal distinct fragmentation patterns, allowing for the unambiguous identification of regioisomers. researchgate.net
A hypothetical GC-MS analysis of a reaction mixture for the synthesis of a derivative of this compound might reveal the data presented in the interactive table below.
| Retention Time (min) | Major m/z Peaks | Tentative Identification |
| 5.2 | 172, 174, 143, 115 | This compound (Starting Material) |
| 8.9 | 202, 204, 187, 159 | Hypothetical Product A |
| 10.1 | 188, 190, 173, 145 | Hypothetical Byproduct B |
Preparative Chromatography for Isolation and Purification of Reaction Products and Byproducts
Following a chemical synthesis, the desired product is often present in a mixture with unreacted starting materials, reagents, and various byproducts. Preparative chromatography is a crucial step to isolate and purify the target compound, such as a derivative of this compound, in sufficient quantity and purity for subsequent analysis and application. waters.com
This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material. waters.com The primary goal is not just to identify the components but to physically separate and collect them. waters.com The most common modes of preparative chromatography include:
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful and versatile technique for purifying a wide range of compounds. springernature.comnih.gov A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the components between the two phases. springernature.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a widely used method for purifying organic compounds. springernature.comsielc.comsielc.com
Medium Pressure Liquid Chromatography (MPLC): MPLC is often used as a preliminary purification step before final polishing by Prep-HPLC. nih.gov It operates at lower pressures than HPLC and can handle larger sample loads.
Column Chromatography: This is a classic and widely used technique where the stationary phase is packed into a glass column, and the mobile phase moves through the column by gravity or with the application of light pressure.
The process of isolating a derivative of this compound using preparative HPLC would typically involve developing an analytical method first to optimize the separation, followed by scaling up the method for preparative-scale purification. lcms.cz The fractions containing the pure product are collected as they elute from the column, and the solvent is subsequently removed to yield the purified compound.
| Chromatographic Technique | Stationary Phase | Mobile Phase | Application |
| Preparative HPLC | C18 silica (B1680970) gel | Acetonitrile/Water gradient | Final purification of target derivatives |
| MPLC | Macroporous resin | Ethanol/Water gradient | Initial fractionation of crude reaction mixture |
| Column Chromatography | Silica gel | Hexane/Ethyl acetate (B1210297) gradient | Purification of less polar derivatives |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about molecular geometry, bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Intermolecular Interactions
To perform single-crystal X-ray diffraction (SCXRD), a high-quality, single crystal of the compound of interest, such as a derivative of this compound, is required. This crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.
By analyzing the positions and intensities of these spots, crystallographers can calculate the electron density distribution within the crystal and thus determine the precise location of each atom. nih.gov This information allows for the complete elucidation of the molecule's structure, including:
Molecular Conformation: The spatial arrangement of the atoms in the molecule.
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.
Intermolecular Interactions: The identification and characterization of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions that govern how the molecules pack together in the crystal lattice. nih.gov
For a novel derivative of this compound, SCXRD would be the definitive method to confirm its chemical structure and provide insights into its solid-state properties. mdpi.com
Powder X-ray Diffraction (PXRD) for Polymorphism Studies of Derivatives
Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.com Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. Therefore, studying and controlling polymorphism is critical in fields like pharmaceuticals and materials science. researchgate.netnih.gov
Powder X-ray diffraction (PXRD) is the primary technique used to investigate polymorphism. rigaku.comresearchgate.netnih.gov Instead of a single crystal, a finely powdered sample containing a multitude of tiny crystallites is used. The sample is irradiated with X-rays, and the diffracted beams are detected as a function of the diffraction angle. The resulting PXRD pattern is a unique fingerprint for a specific crystalline phase. nih.gov
In the context of derivatives of this compound, PXRD would be employed to:
Identify Different Polymorphic Forms: By comparing the PXRD patterns of samples prepared under different conditions (e.g., different solvents, temperatures), researchers can identify the existence of multiple polymorphs. rigaku.com
Monitor Phase Transformations: PXRD can be used to study the conversion of one polymorph to another as a function of temperature, humidity, or pressure. rigaku.com
Assess Crystalline Purity: The presence of small amounts of a different polymorphic form can be detected as additional peaks in the PXRD pattern. researchgate.net
The table below shows hypothetical PXRD peak data for two different polymorphs of a this compound derivative.
| 2θ Angle (°) - Polymorph A | 2θ Angle (°) - Polymorph B |
| 8.5 | 9.2 |
| 12.3 | 13.1 |
| 15.8 | 16.5 |
| 20.1 | 21.0 |
| 25.4 | 26.3 |
Hyphenated Techniques for Complex Mixture Analysis and Process Monitoring
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of various spectroscopic methods, offering a powerful approach for analyzing complex mixtures without the need for prior isolation of each component. wisdomlib.orgiosrphr.org
LC-NMR, GC-IR, and Other Coupled Analytical Systems
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples a liquid chromatograph to an NMR spectrometer. jpsbr.org As components elute from the LC column, they flow through a special probe within the NMR magnet, allowing for the acquisition of NMR spectra for each separated peak. iosrphr.org This is particularly useful for the structural elucidation of unknown impurities or metabolites in a mixture. wisdomlib.org LC-NMR can be operated in different modes, including on-flow (spectra are taken as the sample flows through), stopped-flow (the flow is stopped when a peak of interest is in the probe to allow for longer acquisition times), and loop storage (peaks are collected in loops for later NMR analysis). mdpi.com
Gas Chromatography-Infrared Spectroscopy (GC-IR): Similar to GC-MS, GC-IR combines the separation power of gas chromatography with the structural information provided by infrared spectroscopy. nih.gov As components elute from the GC column, they pass through a heated flow cell where their IR spectra are recorded. GC-IR is particularly adept at differentiating isomers that may have very similar mass spectra. The development of Fourier Transform Infrared (FTIR) spectroscopy has greatly enhanced the speed and sensitivity of GC-IR, making it a practical tool for real-time analysis of reaction mixtures.
These hyphenated techniques provide a wealth of information from a single analysis, saving time and resources compared to traditional methods that require isolation and individual analysis of each component. They are invaluable tools for process monitoring, allowing for real-time adjustments to reaction conditions to optimize yield and purity.
In-Situ and Operando Spectroscopy for Real-Time Reaction Monitoring and Kinetic Studies
The investigation of reaction mechanisms and kinetics for complex organic molecules like this compound and its derivatives is greatly enhanced by advanced analytical methodologies that allow for real-time observation of the reacting system. In-situ and operando spectroscopy are powerful techniques that provide a continuous stream of data from within a chemical reactor, eliminating the need for sample extraction which can disturb the reaction's progress. youtube.com This approach allows for the direct observation of reactants, intermediates, products, and catalysts under actual reaction conditions, offering profound insights into the transformation pathways and the factors governing reaction rates. youtube.comnih.gov
In-situ spectroscopy refers to the analysis of a reaction mixture in its native environment, providing a real-time window into the chemical changes as they occur. youtube.com Operando spectroscopy is a more specific application of this, where the spectroscopic analysis is coupled with the simultaneous measurement of catalytic activity or reaction performance. ornl.govyoutube.comrug.nl This dual approach is particularly valuable in catalysis research, as it directly correlates the structural state of a catalyst or the concentration of species with the reaction's output. For the study of this compound, these techniques can be pivotal in understanding its synthesis, derivatization, and potential catalytic applications.
Several spectroscopic methods are amenable to in-situ and operando studies, with Fourier Transform Infrared (FTIR), Raman, and UV-Visible spectroscopy being among the most common due to their ability to probe the vibrational and electronic states of molecules. youtube.commdpi.comyoutube.com
Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a highly effective tool for monitoring the progress of reactions involving this compound. nih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be continuously recorded. The technique relies on the principle that specific functional groups absorb infrared radiation at characteristic frequencies.
For this compound, the most prominent and easily trackable spectral feature is the strong absorption band of the carbonyl (C=O) group of the aldehyde, which typically appears in the 1685-1715 cm⁻¹ region for aromatic aldehydes. vscht.cz The exact position of this band can be influenced by the electronic effects of the chlorine, fluorine, and methyl substituents on the benzene ring. nih.gov During a reaction, the decrease in the intensity of this carbonyl peak can be directly correlated with the consumption of the starting material. Concurrently, the appearance of new peaks can signal the formation of products. For instance, if the aldehyde is reduced to an alcohol, a broad O-H stretching band would appear around 3200-3600 cm⁻¹. If it is oxidized to a carboxylic acid, a new C=O stretch will emerge around 1700-1725 cm⁻¹ along with a very broad O-H stretch. vscht.cz
Kinetic data can be extracted by plotting the absorbance of a characteristic peak against time. The rate of reaction can then be determined from the slope of this curve. For example, in a hypothetical reduction of this compound, the following data could be generated.
Hypothetical Kinetic Data from In-Situ FTIR Monitoring of the Reduction of this compound
| Time (minutes) | Concentration of this compound (M) | Reaction Rate (M/min) |
|---|---|---|
| 0 | 1.00 | - |
| 10 | 0.85 | 0.015 |
| 20 | 0.72 | 0.013 |
| 30 | 0.61 | 0.011 |
| 40 | 0.52 | 0.009 |
| 50 | 0.44 | 0.008 |
| 60 | 0.37 | 0.007 |
Raman Spectroscopy
Operando Raman spectroscopy is another powerful vibrational spectroscopy technique that complements FTIR. ornl.govnih.gov It is particularly advantageous for monitoring reactions in aqueous media, where water's strong IR absorption can be problematic. Raman scattering is generally weak, but the use of resonance Raman or Surface-Enhanced Raman Spectroscopy (SERS) can significantly amplify the signal. A laser is used to excite the sample, and the scattered light provides a vibrational fingerprint of the molecules present. youtube.com
For this compound, the C=O stretch, aromatic ring vibrations, and vibrations associated with the C-Cl and C-F bonds can all be monitored. nih.gov Raman spectroscopy is highly sensitive to changes in the molecular framework and can be used to follow the transformation of the aromatic system or the substitution at the aldehyde group. For instance, in a polymerization reaction involving a derivative, changes in the vibrational modes of the benzene ring could indicate the extent of polymerization. Coupling the Raman spectrometer with a mass spectrometer allows for simultaneous monitoring of the catalyst structure and the gaseous products evolved during a reaction. ornl.gov
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy monitors changes in the electronic transitions of molecules and is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl group in this compound. mdpi.comspectroscopyonline.com The absorbance is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. This technique is well-suited for real-time monitoring of reaction kinetics, especially for identifying the buildup and decay of conjugated intermediates. spectroscopyonline.commdpi.com
A reaction involving this compound that alters the conjugation of the π-electron system would lead to a shift in the wavelength of maximum absorbance (λmax). By monitoring the absorbance at the λmax of the reactant or product, a kinetic profile can be constructed. spectroscopyonline.com For example, a reaction that extends the conjugation would result in a bathochromic (red) shift, while a reaction that disrupts the conjugation would cause a hypsochromic (blue) shift.
Applications of 2 Chloro 3 Fluoro 6 Methylbenzaldehyde As a Versatile Synthetic Building Block Non Biological Focus
Precursor in the Synthesis of Specialty Organic Chemicals
The aldehyde functionality of 2-chloro-3-fluoro-6-methylbenzaldehyde is a gateway to numerous chemical reactions, including oxidation, reduction, and condensation, enabling its conversion into a wide array of other functional groups. This reactivity is fundamental to its role as a precursor in the synthesis of various specialty organic chemicals.
Advanced Agrochemical Intermediates (focusing on chemical structure, not biological activity)
In the field of agrochemicals, the development of new active ingredients often relies on the availability of highly functionalized and specifically substituted aromatic building blocks. Halogenated benzaldehydes and their derivatives are known intermediates in the synthesis of pesticides and herbicides. wikipedia.org For instance, the structural motifs present in this compound can be found in various agrochemical compounds, where the specific combination of halogen and methyl groups on the phenyl ring can be crucial for their efficacy.
The synthesis of advanced agrochemical intermediates from this compound would likely involve the transformation of the aldehyde group into a moiety suitable for further elaboration. One common pathway is the oxidation of the aldehyde to a carboxylic acid, yielding 2-chloro-3-fluoro-6-methylbenzoic acid. This acid can then be converted to its corresponding acid chloride or ester, which are versatile intermediates for the synthesis of amides and other derivatives. Another potential route involves the conversion of the aldehyde to an oxime, followed by rearrangement or reduction to an amine, 2-chloro-3-fluoro-6-methylaniline. This aniline (B41778) would be a key precursor for a variety of agrochemicals, including certain classes of fungicides and herbicides. The synthesis of substituted anilines is a common strategy in the preparation of agrochemicals. google.com
The presence of both chlorine and fluorine atoms on the benzene (B151609) ring is a feature often exploited in the design of modern agrochemicals to enhance their properties. The specific substitution pattern of this compound could, therefore, be a valuable feature in the synthesis of novel agrochemical candidates. The synthesis of new agrochemicals is an ongoing area of research to address the challenges of pest resistance and environmental impact. nih.govresearchgate.net
Table 1: Potential Agrochemical Intermediates from this compound
| Starting Material | Reaction | Intermediate | Potential Agrochemical Class |
| This compound | Oxidation | 2-Chloro-3-fluoro-6-methylbenzoic acid | Herbicides, Fungicides |
| This compound | Reductive Amination | 2-Chloro-3-fluoro-6-methylbenzylamine | Plant Growth Regulators |
| This compound | Oximation, then Reduction | 2-Chloro-3-fluoro-6-methylaniline | Fungicides, Herbicides |
Components for Dyes and Pigments (e.g., Azo dyes, Phthalocyanines, Fluorescent dyes)
The synthesis of dyes and pigments often involves the use of aromatic amines as precursors for diazonium salts, which are then coupled with electron-rich aromatic compounds to form azo dyes. uobasrah.edu.iqnih.gov Azo compounds are a major class of synthetic colorants. researchgate.net this compound can be a precursor to the corresponding aniline, 2-chloro-3-fluoro-6-methylaniline, through a process of oximation followed by reduction. This aniline derivative could then be diazotized and coupled with various naphthol or aniline derivatives to produce a range of azo dyes with specific colors and properties. The substitution pattern on the phenyl ring would influence the final color and fastness properties of the dye. The synthesis of azo dyes from substituted anilines is a well-established industrial process. ajchem-a.com
Furthermore, the aldehyde group itself can be used to synthesize certain classes of dyes. For example, it can undergo condensation reactions with active methylene (B1212753) compounds to form styryl dyes. The electron-withdrawing nature of the chloro and fluoro substituents could influence the electronic properties of the resulting dye, potentially leading to interesting fluorescent properties.
While there is no specific literature detailing the use of this compound in the synthesis of phthalocyanines, the general synthetic routes to these macrocyclic pigments often involve precursors derived from phthalic anhydride (B1165640) or its analogues. It is conceivable that through a series of transformations, the methyl and aldehyde groups of the starting material could be elaborated into a phthalonitrile (B49051) derivative, which is a key building block for phthalocyanines.
Table 2: Potential Dye Precursors from this compound
| Starting Material | Transformation | Precursor for | Dye Class |
| This compound | Oximation and Reduction | 2-Chloro-3-fluoro-6-methylaniline | Azo Dyes |
| This compound | Condensation with active methylene compounds | Substituted Styrene | Styryl Dyes |
Fragrance and Flavor Constituents (Synthetic Routes, not Natural Product Isolation)
Substituted benzaldehydes are important components in the fragrance industry. nih.govrsc.org The synthesis of fragrance and flavor compounds often involves aldol-type condensation reactions where a substituted benzaldehyde (B42025) is reacted with an aliphatic aldehyde or ketone. nih.govbeilstein-journals.org For example, the reaction of this compound with a simple ketone like acetone, in the presence of a base, could lead to the formation of a chalcone (B49325) derivative. These compounds and their hydrogenated analogues can possess interesting olfactory properties.
The specific combination of substituents on the aromatic ring of this compound could impart unique notes to the resulting fragrance molecule. The development of new synthetic fragrances is a continuous effort in the industry to create novel and captivating scents. nih.gov While direct evidence for the use of this specific benzaldehyde in fragrance synthesis is not available, its structural features are consistent with those of other aromatic aldehydes used in the industry. The synthesis of novel aldehyde compounds for use as fragrances is an active area of research. google.com
Role in Materials Science and Polymer Chemistry
The reactivity of this compound also lends itself to applications in materials science, where it can serve as a building block for functional polymers and organic electronic materials.
Monomer for Functional Polymer Synthesis (e.g., Polyimides, Polyesters, Polycarbonates with specific properties)
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. researchgate.netcetjournal.it Their synthesis typically involves the polycondensation of a dianhydride with a diamine. This compound could potentially be converted into a diamine monomer. For instance, a nitration reaction could introduce two nitro groups onto the aromatic ring, which could then be subsequently reduced to amino groups. The resulting diamine, with its specific substitution pattern, could be polymerized with various dianhydrides to produce novel polyimides. The presence of fluoro and chloro groups in the polymer backbone could impart desirable properties such as improved solubility, lower dielectric constant, and enhanced flame retardancy. The synthesis of polyimides from substituted diamines is a common approach to tailor polymer properties. rsc.orgcore.ac.uk
Similarly, for the synthesis of polyesters and polycarbonates, the aldehyde could be transformed into a diol. For example, a Cannizzaro-type reaction under specific conditions, or a two-step process involving reduction to the alcohol followed by hydroxymethylation, could potentially yield a diol monomer. This diol could then be copolymerized with dicarboxylic acids or their derivatives (for polyesters) or with phosgene (B1210022) or its equivalents (for polycarbonates).
Intermediates for Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Organic Photovoltaics)
The field of organic electronics utilizes a wide range of aromatic and heterocyclic compounds for their semiconducting and light-emitting properties. ossila.com Substituted aromatic aldehydes can serve as versatile starting materials for the synthesis of these complex molecules. The aldehyde group can be readily transformed into various functionalities that are part of the core structures of organic electronic materials.
For instance, in the context of OLEDs, highly conjugated molecules are often used as emitters or host materials. nih.govelsevierpure.com this compound could be a precursor to such molecules through reactions that extend the conjugation, such as Wittig or Horner-Wadsworth-Emmons reactions to introduce vinyl groups, or condensation reactions to form imines or other conjugated systems. The presence of the halogen atoms can influence the electronic properties (HOMO/LUMO levels) and the solid-state packing of the resulting materials, which are critical parameters for device performance. The synthesis of OLED materials often involves the use of substituted aromatic building blocks. researchgate.net
Similarly, for OFETs and organic photovoltaics, the ability to tune the electronic properties and morphology of the organic semiconductor is crucial. The specific substitution pattern of this compound offers a handle to systematically modify the molecular structure and, consequently, the material properties.
Lack of Available Research Data for this compound in Specified Applications
Following a comprehensive and targeted search of available scientific literature and chemical databases, it has been determined that there is no published research detailing the application of the chemical compound This compound in the specific fields outlined in the request.
The investigation sought to find information on the use of this specific molecule in the following areas:
Development of Advanced Functional Molecules (excluding biological sensing/activity)
Components in Advanced Catalyst Systems (e.g., chiral ligands, organocatalysts)
As the core requirement is to generate a scientifically accurate article focusing solely on this compound and its role in the specified applications, the absence of foundational research data makes it impossible to create the requested content without resorting to speculation or inaccurate information.
Therefore, the requested article cannot be generated at this time.
Future Research Directions and Unexplored Avenues for 2 Chloro 3 Fluoro 6 Methylbenzaldehyde
Emerging Synthetic Strategies and Catalyst Development
The functional group array of 2-Chloro-3-fluoro-6-methylbenzaldehyde, comprising an aldehyde, a chloro substituent, a fluoro substituent, and a methyl group on an aromatic ring, offers a rich playground for the application of modern synthetic methods. Future research will likely focus on developing novel catalytic systems that can selectively functionalize this molecule in ways not achievable through traditional methods.
Photo- and electro-redox catalysis have emerged as powerful strategies for generating reactive radical intermediates under mild conditions, enabling transformations that are otherwise challenging. nih.govspringerprofessional.de For this compound, these techniques open up unexplored avenues for activating the carbon-halogen (C-X) bonds.
Future research could focus on the selective activation of the C–Cl bond. The bond dissociation energy of a typical aryl C–Cl bond is lower than that of an aryl C–F bond, suggesting that selective cleavage of the C–Cl bond is feasible. Photoredox catalysis, using transition metal complexes (e.g., of Iridium or Ruthenium) or organic dyes, could facilitate single-electron transfer (SET) to the aromatic ring, initiating the cleavage of the C–Cl bond to form an aryl radical. chemrxiv.orgresearchgate.netnih.gov This reactive intermediate could then be trapped by various coupling partners, leading to the formation of new C-C, C-N, or C-O bonds at the 2-position.
Similarly, electro-redox catalysis offers a reagent-free method to achieve such transformations. acs.orgnih.gov By tuning the electrode potential, it may be possible to selectively reduce the C–Cl bond, generating the same aryl radical intermediate for subsequent functionalization. An unexplored area is the development of electrocatalytic systems that can functionalize the aldehyde group itself, for instance, through reductive coupling reactions. rsc.orgacs.org
| Photocatalyst Type | Example Catalyst | Excited State Redox Potential (E*red) [V vs SCE] | Potential Transformation |
|---|---|---|---|
| Iridium Complex | fac-Ir(ppy)₃ | +1.21 | Reductive cleavage of the C–Cl bond to form an aryl radical, followed by coupling with a nucleophile or radical acceptor. nih.gov |
| Ruthenium Complex | Ru(bpy)₃²⁺ | +0.77 | Generation of an aryl radical for subsequent Minisci-type reactions or cross-couplings. springerprofessional.de |
| Organic Dye | 4CzIPN | +1.35 | Metal-free C–Cl activation for atom transfer radical addition (ATRA) or hydrodechlorination. |
| Zirconocene Complex | Cp₂ZrCl₂ (in situ reduced) | N/A (XAT mechanism) | Chlorine atom transfer (XAT) to generate an aryl radical under mild conditions, compatible with various functional groups. researchgate.net |
Biocatalysis offers unparalleled selectivity under environmentally benign conditions, making it a highly attractive future research direction. nih.govchemistryjournals.net For this compound, enzymes could be employed for highly specific modifications of both the aldehyde group and the aromatic ring.
A significant avenue of research is the enantioselective reduction of the aldehyde to form the corresponding chiral alcohol, (2-chloro-3-fluoro-6-methylphenyl)methanol. Ketoreductases (KREDs) are well-suited for this transformation and could provide access to either the (R) or (S) enantiomer with high purity, which is crucial for pharmaceutical applications. nih.gov Conversely, aldehyde dehydrogenases or oxidases could be used for the selective oxidation of the aldehyde to the corresponding carboxylic acid, 2-chloro-3-fluoro-6-methylbenzoic acid, without affecting the other substituents. pnas.org
More advanced research could explore the enzymatic functionalization of the aromatic ring itself. While challenging, engineered enzymes like cytochrome P450 monooxygenases could potentially introduce a hydroxyl group at one of the available C-H positions with high regioselectivity, a transformation difficult to achieve with conventional chemical methods. nih.gov
| Enzyme Class | Potential Transformation | Potential Product | Key Advantage |
|---|---|---|---|
| Ketoreductase (KRED) | Asymmetric reduction of aldehyde | (R)- or (S)-(2-Chloro-3-fluoro-6-methylphenyl)methanol | High enantioselectivity for producing chiral building blocks. nih.gov |
| Aldehyde Dehydrogenase (ALDH) | Selective oxidation of aldehyde | 2-Chloro-3-fluoro-6-methylbenzoic acid | High chemoselectivity under mild, aqueous conditions. pnas.org |
| Cytochrome P450 Monooxygenase | Regioselective C-H hydroxylation | Hydroxylated derivative (e.g., at C-4 or C-5) | Access to novel derivatives not easily synthesized chemically. nih.gov |
| Transaminase (TAm) | Reductive amination of aldehyde | (R)- or (S)-1-(2-Chloro-3-fluoro-6-methylphenyl)methanamine | Direct synthesis of chiral primary amines. nih.gov |
While transition metals dominate catalysis, there is a growing interest in using main-group elements for catalytic transformations to offer different reactivity and avoid costly or toxic metals. thieme-connect.deresearchgate.net For this compound, main-group catalysis represents a largely unexplored frontier for C-H functionalization.
Boron-based catalysts, for example, have shown promise in the C-H borylation of arenes. thieme-connect.de A future research direction would be to apply such catalysts to this compound to install a boryl group at a specific C-H position. The resulting organoboron compound would be a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions. The directing effects of the existing substituents would play a crucial role in the regioselectivity of this transformation, offering a potential route to novel derivatives.
| Catalyst Type | Example Catalyst | Potential Transformation | Significance |
|---|---|---|---|
| Boron-based | Aminoborane catalysts | C-H Borylation of the aromatic ring | Metal-free route to versatile organoboron intermediates. thieme-connect.de |
| Frustrated Lewis Pair (FLP) | Phosphine (B1218219)/Borane pairs | Catalytic hydrogenation of the aldehyde | Metal-free reduction under mild conditions. |
| Phosphenium Ions | [R₂P]⁺ species | Electrophilic C-H activation | Emerging method for metal-free C-C or C-heteroatom bond formation. thieme-connect.de |
Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery
The convergence of synthesis, robotics, and artificial intelligence is set to revolutionize how chemical research is conducted. For a molecule like this compound, these technologies can accelerate the discovery of new reactions and optimize existing ones with unprecedented efficiency.
Robotic platforms for high-throughput experimentation (HTE) enable the rapid execution of hundreds of reactions in parallel, dramatically accelerating the optimization of reaction conditions. nih.govyoutube.com An unexplored avenue for this compound is to use HTE to screen for optimal catalysts, ligands, solvents, and bases for a desired transformation, such as a cross-coupling reaction at the C-Cl position.
A robotic system could prepare an array of reactions in microplates, each with a slight variation in parameters. nih.gov This would allow for a comprehensive mapping of the reaction space to identify conditions that maximize yield and minimize byproducts. Furthermore, such platforms could be used to synthesize a library of derivatives of this compound by reacting it with a diverse set of building blocks, which could then be screened for biological activity or material properties.
| Parameter | Variables Screened | Example Values | Purpose |
|---|---|---|---|
| Catalyst | Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Identify the most active catalytic species. |
| Ligand | Phosphine Ligands | SPhos, XPhos, P(t-Bu)₃ | Optimize catalyst stability and activity. |
| Base | Inorganic Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Find the optimal base for transmetalation. |
| Solvent | Solvent Mixtures | Dioxane/H₂O, Toluene (B28343)/H₂O, 2-MeTHF | Improve solubility and reaction rate. |
Machine learning (ML) is becoming an indispensable tool in chemistry for predicting the outcomes of reactions and suggesting optimal conditions. nih.govacs.org For this compound, ML models could be developed to predict its reactivity in various transformations.
For instance, a model trained on a large dataset of electrophilic aromatic substitution reactions could predict the most likely site of substitution on the molecule with high accuracy. rsc.orgnih.gov This would save significant experimental effort in determining the regioselectivity of new reactions. Another application is in reaction optimization. An ML algorithm could analyze data from HTE campaigns to build a predictive model that relates reaction parameters to yield. This model could then suggest new sets of conditions to further improve the reaction outcome, creating a closed loop of automated experimentation and optimization. nih.gov
| Feature Type | Specific Descriptor | Information Encoded |
|---|---|---|
| Quantum Mechanical | Calculated atomic charges (e.g., CM5) | Electronic distribution and reactivity of each atom in the ring. rsc.org |
| Steric | Steric parameters (e.g., buried volume) | Steric hindrance around each potential reaction site. |
| Topological | Molecular fingerprints (e.g., ECFP) | Structural environment of each atom. |
| Energetic | Computed energy of reaction intermediates | Thermodynamic stability of potential intermediates (e.g., σ-complexes). researchgate.net |
Exploration of Non-Canonical Reactivity and Activation Modes
Future research can pivot towards unlocking novel chemical transformations of this compound by employing unconventional activation strategies that move beyond traditional solution-phase chemistry.
Supramolecular chemistry offers a powerful toolkit to control chemical reactions with high precision, an approach that remains largely unexplored for this compound. nih.gov By encapsulating the molecule within a larger host molecule or a self-assembled cage, it is possible to alter its reactivity and guide transformations to specific sites. nih.gov This "nanoreactor" approach can lead to unusual product selectivities that are not achievable using conventional methods. nih.gov
The key principle of supramolecular catalysis lies in molecular recognition, where non-covalent interactions between the host and the guest (the substrate) stabilize the transition state of a desired reaction pathway. nih.gov For this compound, the aldehyde group, the halogen substituents, and the methyl group can all serve as points of interaction for a specifically designed supramolecular host.
Future research should focus on:
Host-Guest Complexation: Investigating the formation of inclusion complexes with various macrocycles like cyclodextrins, calixarenes, or cucurbiturils. The hydrophobic cavity of these hosts could encapsulate the benzaldehyde (B42025) derivative, potentially shielding certain reactive sites while exposing others.
Catalysis within Molecular Cages: Utilizing self-assembled coordination cages as nanoreactors for reactions involving the aldehyde group. The confined space within the cage can enhance reaction rates and control stereoselectivity.
Halogen Bonding in Crystal Engineering: The chloro and fluoro substituents can act as halogen bond donors. frontiersin.orgacs.org This interaction can be exploited in the solid state to pre-organize molecules in a crystal lattice, facilitating specific photochemical reactions, such as [2+2] cycloadditions, upon irradiation. researchgate.netfigshare.com Research into co-crystallization with potent halogen bond acceptors could direct solid-state reactivity in a highly controlled manner. researchgate.net
Table 1: Potential Supramolecular Hosts and Their Interactions with this compound
| Supramolecular Host | Potential Interaction Site on Substrate | Expected Outcome |
| Cyclodextrins | Aromatic ring, methyl group | Increased water solubility, selective functionalization of the exposed aldehyde group. |
| Calixarenes | Entire molecule or specific functional groups | Selective binding, catalysis of reactions at the aldehyde or aromatic C-H bonds. |
| Self-Assembled Cages | Encapsulation of the entire molecule | Rate acceleration, stereocontrol, stabilization of reactive intermediates. |
| Halogen Bond Acceptors | Chloro and Fluoro atoms | Directed solid-state reactivity, formation of specific co-crystal architectures. researchgate.net |
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, presents a compelling green alternative to traditional solvent-based synthesis. nih.gov This solvent-free approach can lead to different reaction pathways and product outcomes compared to solution chemistry. researchgate.net
For this compound, mechanochemistry could be applied to:
Solvent-Free Synthesis: Developing a mechanochemical route for its synthesis could significantly reduce solvent waste. For instance, the halogenation of a precursor could be achieved by milling it with a solid halogenating agent, potentially with a catalyst. nih.gov
Novel Transformations: Investigating solid-state reactions such as condensations, oxidations, or reductions. The direct grinding of the aldehyde with other solid reagents could lead to the formation of imines, alcohols, or carboxylic acids without the need for a solvent.
C-H Bond Functionalization: Mechanochemical C-H activation has emerged as a powerful technique. acs.org Future work could explore the palladium-catalyzed C-H halogenation or arylation of the benzaldehyde ring under ball-milling conditions, which could offer different selectivity compared to solution-based methods. nih.govacs.org
Contribution to Sustainable Chemistry and Circular Economy Initiatives
Integrating the synthesis and application of this compound into the framework of sustainable chemistry and the circular economy is a critical future objective. This involves designing processes that are resource-efficient, minimize waste, and utilize renewable resources or waste streams. alfalaval.usonlytrainings.com
The development of robust, recyclable catalysts is paramount for making the synthesis of specialty chemicals like this compound more sustainable. tcs.com Future research should target the replacement of stoichiometric reagents with catalytic alternatives that can be easily recovered and reused.
Potential research directions include:
Heterogeneous Catalysts: Employing solid catalysts, such as zeolites or metal oxides, for the key synthetic steps. rsc.org For example, zeolite-catalyzed halogenation using greener halogenating agents could provide a recyclable and highly selective method for synthesis. rsc.org
Supported Metal Catalysts: Developing catalysts where a transition metal (e.g., palladium, nickel) is immobilized on a solid support like activated carbon or alumina. mdpi.com Such systems are often used for oxidation or dehalogenation reactions and can be easily filtered out and reused for multiple cycles. mdpi.commdpi.com
Organocatalysis: Exploring the use of small organic molecules as catalysts. These metal-free systems can be more environmentally benign and less prone to leaching into the final product. researchgate.net
Table 2: Examples of Recyclable Catalytic Systems for Aromatic Functionalization
| Catalyst Type | Example Reaction | Advantages |
| H-*BEA Zeolites | Aromatic Chlorination | High conversion, eco-compatible, potential for continuous flow processes. rsc.org |
| Nickel on Alumina | Hydrodehalogenation | Use of a non-precious metal, applicable for waste treatment and recycling. mdpi.com |
| Vanadium-based Catalysts | Toluene Oxidation | Use of sustainable oxidants (H₂O₂, O₂), high selectivity. mdpi.com |
| Supported Gold Catalysts | Cyclohexane Hydrocarboxylation | Recyclable, effective for specific transformations. mdpi.com |
A circular economy approach seeks to eliminate waste by treating it as a resource. indianchemicalnews.comkochmodular.com The synthesis of aromatic compounds, traditionally reliant on fossil fuels, is a prime area for innovation through waste valorization. rsc.org
Future research avenues include:
Bio-based Feedstocks: Investigating pathways to synthesize the aromatic core of this compound from lignin, a major component of biomass waste. researchgate.nete3s-conferences.orge3s-conferences.org Mild catalytic oxidation of lignin-rich residues can produce a mixture of aromatic aldehydes, which could then be functionalized. researchgate.nete3s-conferences.org
Atom Economy: Redesigning the synthetic route to maximize the incorporation of all atoms from the starting materials into the final product. This involves prioritizing addition reactions over substitution reactions and avoiding the use of protecting groups.
Valorization of Chemical Byproducts: Designing synthetic ecosystems where the byproducts from one reaction become the feedstock for another. indianchemicalnews.com For example, if dehalogenation is performed, the resulting halide salts could be captured and reused in other processes.
Cross-Disciplinary Research Opportunities (e.g., Interface with Physics, Materials Engineering, Data Science)
The full potential of this compound can be unlocked through collaborations that bridge chemistry with other scientific and engineering disciplines.
Interface with Physics and Materials Engineering: The specific arrangement of polar (C-F, C-Cl, C=O) and non-polar (C-CH₃) groups suggests that this molecule could have interesting self-assembly properties. Research at the interface with materials engineering could explore its use as a building block for:
Liquid Crystals: The rigid, substituted aromatic core is a common feature in liquid crystalline materials.
Organic Electronics: Polyfunctional heterocycles derived from similar precursors have found applications in OLEDs. wikipedia.org The electronic properties imparted by the halogen and methyl groups could be tuned for specific applications in organic semiconductors or sensors.
Interface with Data Science: The use of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical synthesis. beilstein-journals.org Future research could leverage data science to:
Predict Reactivity and Properties: Use computational models and DFT calculations to predict the outcomes of unexplored reactions and to understand the electronic structure of the molecule, guiding experimental work.
Optimize Reaction Conditions: Employ ML algorithms to rapidly screen and optimize reaction parameters (e.g., catalyst, solvent, temperature) for the synthesis of this compound, leading to higher yields and selectivity with fewer experiments. beilstein-journals.org
Design Novel Synthetic Pathways: Utilize AI-driven retrosynthesis tools to propose new, more efficient, or more sustainable routes to the target molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
